(4Z)-Lachnophyllum Lactone
Description
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-hex-2-ynylidenefuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUPYFCPQIPDNQ-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC=C1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC#C/C=C\1/C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81122-95-4, 23251-67-4 | |
| Record name | NSC121218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC101775 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Allelopathic and phytotoxic effects of (4Z)-Lachnophyllum Lactone
An In-depth Technical Guide on the Allelopathic and Phytotoxic Effects of (4Z)-Lachnophyllum Lactone
Introduction
This compound is a naturally occurring acetylenic furanone that has garnered significant interest for its potent allelopathic and phytotoxic properties.[1][2] This compound, primarily isolated from invasive weed species such as Conyza bonariensis and Conyza canadensis, demonstrates significant potential as a bioherbicide.[1][2] Its ability to inhibit the growth of various parasitic and non-parasitic plant species makes it a compelling candidate for the development of sustainable agricultural pest management strategies.[1][3] This technical guide provides a comprehensive overview of the quantitative phytotoxic data, experimental protocols for its evaluation, and the logical framework of its biological activities.
Quantitative Data Presentation
The phytotoxic and biological activities of this compound have been quantified against a range of target organisms. The following tables summarize the effective concentrations required to inhibit growth (IC50/EC50) and other observed biological effects.
Table 1: Phytotoxic Effects of this compound on Various Plant Species
| Target Species | Effect Measured | Concentration | Unit | Citation |
| Cuscuta campestris (Dodder) | 50% Seedling Growth Inhibition (IC50) | 24.8 | µg/mL | [1][4] |
| Cuscuta campestris | ~85% Seedling Growth Inhibition | 0.3 | mM | [3][5] |
| Orobanche minor (Broomrape) | >70% Radicle Growth Inhibition | 0.3 | mM | [3][5] |
| Phelipanche ramosa (Broomrape) | >40% Radicle Growth Inhibition | 0.3 | mM | [3][5] |
| Lemna paucicostata (Duckweed) | 50% Growth Inhibition (IC50) | 104 | µM | [6] |
| Lepidium sativum (Garden Cress) | 10% Shoot Length Reduction (EC10) | 70.87 | mg/L | [2] |
| Lepidium sativum | 50% Shoot Length Reduction (EC50) | 85.89 | mg/L | [2][7] |
| Conyza bonariensis | High Seed Germination Inhibition | up to 0.1 | mM | [3][5] |
Table 2: Ecotoxicological and Antifungal Effects of this compound
| Target Organism | Effect Measured | Concentration | Unit | Citation |
| Aliivibrio fischeri (Bacterium) | 10% Bioluminescence Inhibition (EC10) | 0.524 | mg/L | [2][7] |
| Aliivibrio fischeri | 50% Bioluminescence Inhibition (EC50) | 8.078 | mg/L | [2][7] |
| Raphidocelis subcapitata (Alga) | 10% Growth Inhibition (EC10) | 0.304 | mg/L | [2][7] |
| Raphidocelis subcapitata | 50% Growth Inhibition (EC50) | 9.880 | mg/L | [2][7] |
| Daphnia magna (Crustacean) | 10% Immobilization (EC10, 48h) | 1.499 | mg/L | [2] |
| Daphnia magna | 50% Immobilization (EC50, 48h) | 1.728 | mg/L | [2][7] |
| Verticillium dahliae (Fungus) | Mycelial Growth Reduction | 1 | mM | [3][5] |
| Colletotrichum species (Fungi) | Fungal Growth Inhibition | 10 and 100 | µ g/spot | [2][6] |
| Penicillium digitatum (Fungus) | Antifungal Activity | Not specified | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the study of this compound.
Isolation and Identification from Conyza bonariensis
The isolation of this compound is typically achieved through a bioactivity-guided fractionation process.[1][4]
-
Extraction: Lyophilized tissues of Conyza bonariensis are extracted with a solvent mixture, such as methanol-water (1:1, v/v) with 1% NaCl. The suspension is stirred for 24 hours at room temperature.[1]
-
Centrifugation and Partitioning: The mixture is centrifuged, and the resulting supernatant is extracted with a non-polar solvent like dichloromethane (CH2Cl2).[1]
-
Bioactivity-Guided Fractionation: The crude extract is subjected to chromatographic techniques (e.g., Thin-Layer Chromatography or Column Chromatography) to separate its components. Fractions are collected and tested for phytotoxic activity.[1][4]
-
Purification: Active fractions are further purified using methods like preparative TLC on silica gel to isolate the pure compound.[1]
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, primarily Proton Nuclear Magnetic Resonance (¹H NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). The structure is confirmed by comparing the spectral data with published literature values.[1][4]
In Vitro Phytotoxicity Bioassay against Cuscuta campestris
This protocol assesses the inhibitory effect of the compound on the seedling growth of the parasitic plant Cuscuta campestris.[1][4]
-
Seed Preparation: Cuscuta seeds are scarified to facilitate germination.[1]
-
Preparation of Test Solutions: this compound is dissolved in dimethyl sulfoxide (DMSO) and then diluted with sterilized distilled water to achieve a range of test concentrations (e.g., 5, 10, 25, 50, 75, and 100 µg/mL). The final concentration of DMSO is kept constant across all treatments, typically at 2%.[1][4]
-
Assay Setup: Aliquots (1 mL) of each test solution are applied to filter paper discs placed in Petri dishes. The scarified Cuscuta seeds are then placed on these discs. A control group using 2% DMSO in sterile distilled water is included.[1][4]
-
Incubation: The Petri dishes are incubated for a period of six days under controlled conditions.[1][4]
-
Data Collection and Analysis: After the incubation period, the length of the Cuscuta seedlings is measured. The percentage of growth inhibition relative to the control is calculated, and the dose-response curve is used to determine the IC50 value.[1][4]
Germination and Shoot Growth Assay using Lepidium sativum
This assay evaluates the potential phytotoxic effects on a model non-target crop species.[2][7]
-
Preparation of Test Medium: Ten grams of soil medium are placed in appropriate containers (e.g., Petri dishes).[7]
-
Application of Test Compound: The soil is treated with solutions of this compound at various concentrations (e.g., 1.73 to 94 mg/L). A negative control with no compound is also prepared.[7]
-
Sowing and Incubation: Ten seeds of Lepidium sativum are placed in each container. The tests are conducted in triplicate and incubated at 25 ± 1°C in darkness for 3 days.[7]
-
Data Measurement: After 3 days, the number of germinated seeds is counted, and the length of the shoots is measured.[2][7]
-
Analysis: The germination percentage and the inhibition of shoot elongation are calculated relative to the control group. Dose-response models are then applied to the data to estimate the EC10 and EC50 values for shoot growth inhibition.[2][7]
Visualizations: Workflows and Logical Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for the isolation and bioassay of this compound.
Caption: Logical relationships of this compound's biological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Initial Investigations into the Mechanism of Action of (4Z)-Lachnophyllum Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone isolated from plants such as Conyza bonariensis, has demonstrated a broad spectrum of biological activities, including phytotoxic, antifungal, nematicidal, antileishmanial, and antimycobacterial effects. Initial investigations suggest that its mechanism of action is likely rooted in the chemical reactivity of its α,β-unsaturated lactone moiety, which can act as a Michael acceptor. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing proposed molecular interactions and signaling pathways.
Introduction
This compound is a secondary metabolite that has garnered significant interest for its potential applications in agriculture and medicine.[1][2][3] Its diverse biological activities suggest a mechanism of action that may target fundamental cellular processes conserved across a range of organisms. The presence of an α,β-unsaturated carbonyl group is a key structural feature, making it a potential electrophile for covalent interactions with biological nucleophiles.[1] This guide synthesizes the initial findings into the compound's mode of action to facilitate further research and development.
Quantitative Biological Activity Data
The biological activities of this compound have been quantified against various target organisms. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: Phytotoxic and Nematicidal Activity of this compound
| Activity Type | Target Organism | Parameter | Value | Reference |
| Phytotoxicity | Cuscuta campestris (seedling growth) | IC50 | 24.8 µg/mL | [1][4] |
| Phytotoxicity | Orobanche minor (radicle growth) | % Inhibition (at 0.3 mM) | >70% | [5][6] |
| Phytotoxicity | Phelipanche ramosa (radicle growth) | % Inhibition (at 0.3 mM) | >40% | [5][6] |
| Nematicidal Activity | Meloidogyne incognita | IC50 | 25.4 mg L⁻¹ | [2] |
Table 2: Antimicrobial and Ecotoxicological Activity of this compound
| Activity Type | Target Organism/Cell Line | Parameter | Value | Reference |
| Antifungal Activity | Verticillium dahliae (mycelial growth) | % Inhibition (at 1 mM) | Significant reduction | [5][6] |
| Antileishmanial Activity | Leishmania infantum (axenic amastigotes) | EC50 | 4.9 µM | [2] |
| Cytotoxicity | VERO cells | CC50 | 39.7 µM | [2] |
| Ecotoxicity | Aliivibrio fischeri | EC10 | 0.524 mg L⁻¹ | [7][8] |
| Ecotoxicity | Aliivibrio fischeri | EC50 | 8.078 mg L⁻¹ | [7][8] |
| Ecotoxicity | Raphidocelis subcapitata | EC10 | 0.304 mg L⁻¹ | [7][8] |
| Ecotoxicity | Raphidocelis subcapitata | EC50 | 9.880 mg L⁻¹ | [7][8] |
| Ecotoxicity | Daphnia magna | EC50 (48h) | 1.728 mg L⁻¹ | [7] |
Proposed Mechanism of Action: Michael Addition
The primary hypothesis for the mechanism of action of this compound is its function as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated lactone ring is susceptible to nucleophilic attack by biological macromolecules, such as proteins and enzymes. Cysteine residues, with their nucleophilic thiol groups, are particularly likely targets. This covalent modification can lead to the inhibition of enzyme activity or disruption of protein function, ultimately resulting in the observed biological effects.
Caption: Proposed Michael addition mechanism of this compound.
Potential Signaling Pathways
While specific signaling pathways affected by this compound have not yet been elucidated, the mechanism of action of similar furanone-containing compounds suggests potential targets.
Bacterial Quorum Sensing
Furanones, as structural analogs of N-acyl homoserine lactones (AHLs), are known to interfere with bacterial quorum sensing (QS).[1] this compound may act as an antagonist to QS receptors like LasR and RhlR in pathogenic bacteria, thereby inhibiting the expression of virulence factors and biofilm formation.[1][9][10]
Caption: Potential inhibition of bacterial quorum sensing by this compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Phytotoxicity Assay against Cuscuta campestris
This protocol is adapted from the methodology used to determine the IC50 of this compound against Cuscuta campestris seedling growth.[4]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterilized distilled water
-
Cuscuta campestris seeds
-
Filter paper discs
-
Petri dishes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the stock solution in sterilized distilled water to achieve final concentrations ranging from 5 to 100 µg/mL. The final DMSO concentration should be kept constant at 2% in all treatments, including the control.
-
Scarify Cuscuta campestris seeds.
-
Place filter paper discs in Petri dishes and apply 1 mL of each test concentration or control solution (2% DMSO in sterilized distilled water) to triplicate discs.
-
Place the scarified seeds on the treated filter paper discs.
-
Incubate the Petri dishes for six days.
-
Measure the length of the Cuscuta seedlings.
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value.
-
Antifungal Mycelial Growth Inhibition Assay
This protocol is a general methodology for assessing the antifungal activity of natural products against filamentous fungi.
-
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Fungal culture (e.g., Verticillium dahliae)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Petri dishes
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Incorporate the lactone into the molten PDA at the desired final concentrations (e.g., 1 mM). A solvent control should also be prepared.
-
Pour the amended and control PDA into Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture.
-
Incubate the plates at an appropriate temperature for the specific fungus.
-
Measure the radial growth of the mycelium at regular intervals until the control plate is fully grown.
-
Calculate the percentage of mycelial growth inhibition compared to the control.
-
Antileishmanial Activity Assay
This protocol outlines a method for determining the EC50 of a compound against Leishmania amastigotes.[2]
-
Materials:
-
This compound
-
Leishmania infantum axenic amastigotes
-
Appropriate culture medium (e.g., Schneider's Drosophila Medium)
-
96-well microtiter plates
-
Resazurin solution
-
-
Procedure:
-
Prepare serial dilutions of this compound in the culture medium in a 96-well plate.
-
Add a suspension of Leishmania infantum axenic amastigotes to each well.
-
Include a positive control (e.g., Amphotericin B) and a negative control (cells with medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2).
-
After the incubation period, add resazurin solution to each well and incubate further to allow for color development.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the EC50 value.
-
Nematicidal Assay
This protocol is based on the method used to evaluate the nematicidal activity of this compound against Meloidogyne incognita.[2]
-
Materials:
-
This compound
-
Meloidogyne incognita second-stage juveniles (J2)
-
Tween 20
-
DMSO
-
Water
-
24-well plates
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare test solutions at various concentrations in water containing a small amount of Tween 20 as a surfactant.
-
Dispense the test solutions into the wells of a 24-well plate.
-
Add a suspension of a known number of M. incognita J2 to each well.
-
Include a control group with water, Tween 20, and DMSO.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C).
-
After a defined period (e.g., 24-72 hours), count the number of dead nematodes. Nematodes are considered dead if they are immobile and do not respond to probing.
-
Calculate the percentage of mortality, correcting for any mortality in the control group using the Schneider-Orelli formula.
-
Determine the IC50 value.
-
Conclusion and Future Directions
Initial investigations into the mechanism of action of this compound strongly suggest that its broad biological activities are mediated by the covalent modification of biological macromolecules via Michael addition. While specific cellular signaling pathways have yet to be definitively identified for this compound, its structural similarity to other bioactive furanones points towards promising avenues for future research, particularly in the areas of bacterial quorum sensing and the modulation of inflammatory and oxidative stress pathways.
Future studies should focus on:
-
Target Identification: Employing proteomic and transcriptomic approaches to identify the specific molecular targets of this compound in various organisms.
-
Pathway Elucidation: Investigating the downstream effects of target modification on key signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for desired applications.
A deeper understanding of the molecular mechanisms underlying the diverse activities of this compound will be crucial for its development as a novel therapeutic or agrochemical agent.
References
- 1. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01224K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 6. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Allelopathic Potential of (4Z)-Lachnophyllum Lactone from Conyza bonariensis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conyza bonariensis, a widespread and invasive weed, has garnered scientific attention for its potent allelopathic properties. A key bioactive constituent responsible for this activity has been identified as (4Z)-Lachnophyllum lactone, a polyacetylene compound. This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activity of this compound from C. bonariensis. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its quantitative phytotoxic effects on various parasitic plant species. This document aims to serve as a valuable resource for researchers exploring natural compounds for the development of novel bioherbicides and other therapeutic agents.
Introduction
The search for effective and environmentally benign herbicides is a continuous endeavor in agricultural science. Allelopathy, the chemical inhibition of one plant by another, offers a promising avenue for the discovery of natural product-based weed control agents. Conyza bonariensis (L.) Cronquist, commonly known as hairy fleabane, is a plant species known for its invasive nature and allelopathic potential.[1] Recent studies have successfully isolated and characterized this compound as a major contributor to the phytotoxic activity of C. bonariensis extracts.[2][3] This acetylenic furanone has demonstrated significant inhibitory effects against the growth of several parasitic weeds, highlighting its potential for development as a bioherbicide.[1][2]
This whitepaper consolidates the current knowledge on this compound from C. bonariensis, with a focus on its quantitative biological activity and the experimental methodologies used for its study.
Quantitative Bioactivity of this compound
The phytotoxic effects of this compound have been quantified against various parasitic plant species. The following tables summarize the key findings from published research.
Table 1: Inhibitory Activity of this compound against Cuscuta campestris
| Concentration | Inhibition of Seedling Growth (%) | Reference |
| 100 µg/mL | >80% | [2] |
| 50 µg/mL | ~60% | [2] |
| 24.8 µg/mL (IC₅₀) | 50% | [2][3] |
| 10 µg/mL | ~20% | [2] |
| 0.3 mM | ~85% | [4][5][6] |
Table 2: Radicle Growth Inhibition of Parasitic Weeds by this compound
| Parasitic Weed Species | Concentration | Radicle Growth Inhibition (%) | Reference |
| Orobanche cumana | 1 mM | ~90% | [1] |
| 0.1 mM | ~70% | [1] | |
| Orobanche minor | 1 mM | ~80% | [1] |
| 0.1 mM | ~60% | [1] | |
| 0.3 mM | >70% | [4][5] | |
| Phelipanche ramosa | 1 mM | ~75% | [1] |
| 0.1 mM | ~50% | [1] | |
| 0.3 mM | >40% | [4][5] |
Experimental Protocols
The isolation and characterization of this compound from C. bonariensis involve a series of well-defined experimental procedures.
Plant Material and Extraction
-
Plant Collection: Aerial parts (shoots) of Conyza bonariensis are collected.[1]
-
Drying and Grinding: The plant material is air-dried at room temperature and then ground into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with an organic solvent, typically dichloromethane[2] or ethyl acetate, at room temperature. The extraction is usually performed by maceration with stirring for a specified period (e.g., 24 hours), and the process is repeated multiple times to ensure exhaustive extraction.[1]
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Bioactivity-Guided Fractionation and Isolation
The crude extract is subjected to a bioactivity-guided fractionation process to isolate the active compound(s).
-
Initial Fractionation: The crude extract is often subjected to an initial fractionation step, for example, by partitioning between immiscible solvents of increasing polarity.
-
Chromatography: The active fraction is then purified using various chromatographic techniques. A common approach involves:
-
Silica Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.[1]
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase such as a methanol/water mixture.[1]
-
-
Bioassays: At each stage of fractionation, the resulting fractions are tested for their phytotoxic activity using a relevant bioassay (e.g., Cuscuta campestris seedling growth inhibition assay) to identify the fractions containing the active compound(s).[2]
Structural Elucidation
The structure of the purified compound is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.[1][7]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or other mass spectrometry techniques are used to determine the molecular weight and elemental composition of the compound.[2]
-
Comparison with Literature Data: The obtained spectroscopic data are compared with previously reported data for known compounds to confirm the identity of this compound.[1]
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Bioactivity-guided isolation of this compound.
Conclusion
This compound, a naturally occurring polyacetylene from Conyza bonariensis, demonstrates significant phytotoxic activity against a range of parasitic weeds. The data and protocols presented in this whitepaper provide a solid foundation for further research into its mechanism of action and potential applications in agriculture. The development of this compound as a bioherbicide could offer a more sustainable solution for weed management. Further investigations into its toxicological profile and formulation optimization are warranted to fully realize its commercial potential. The compound has also shown nematicidal, antileishmanial, and antimycobacterial activities, suggesting broader applications in pest management and human health.[8][9]
References
- 1. Characterization of Conyza bonariensis Allelochemicals against Broomrape Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 7. Chemical Composition of Different Extracts of Conyza bonariensis: Insecticidal and Nematicidal Activities [scirp.org]
- 8. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
(4Z)-Lachnophyllum Lactone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Promising Secondary Metabolite with Diverse Bioactivities
Introduction
(4Z)-Lachnophyllum lactone is a naturally occurring secondary metabolite belonging to the class of acetylenic furanones. First isolated from various plant species, notably within the Asteraceae family, this compound has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, biosynthesis, and multifaceted bioactivities. Special emphasis is placed on its potential applications in agriculture and medicine, with detailed quantitative data, experimental protocols, and mechanistic insights to support further research and development.
Chemical Structure and Properties
This compound, systematically named (Z)-5-(hex-2-yn-1-ylidene)furan-2(5H)-one, is characterized by a furanone ring conjugated to an acetylenic side chain.[1] The "4Z" designation refers to the stereochemistry of the exocyclic double bond. This α,β-unsaturated lactone moiety is a key structural feature, believed to be crucial for its biological activity.
Molecular Formula: C₁₀H₈O₂ Molecular Weight: 162.17 g/mol Appearance: Typically isolated as a pure compound from plant extracts.
Natural Occurrence and Biosynthesis
This compound is predominantly found in plants of the Asteraceae family, particularly in the genera Conyza and Baccharis. It has been identified as a major bioactive constituent in species such as Conyza bonariensis and Conyza canadensis.[1][2]
The biosynthesis of this compound is believed to follow the polyacetylene pathway, which is common in the Asteraceae family. This pathway originates from fatty acids, such as oleic acid, which undergo a series of desaturation and other enzymatic modifications to produce a variety of acetylenic and furanone-containing compounds. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway is understood to involve the formation of crepenynic acid as a key intermediate.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activities and Therapeutic Potential
This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for both agricultural and pharmaceutical applications.
Allelopathic and Herbicidal Activity
This lactone is a potent allelopathic agent, demonstrating significant phytotoxic effects against a variety of plant species, including parasitic weeds.[1][3] Its herbicidal activity makes it a promising candidate for the development of natural-based herbicides.
| Target Species | Activity | Value | Reference |
| Cuscuta campestris | IC₅₀ (seedling growth) | 24.8 µg/mL | [1][3][4] |
| Lemna paucicostata | IC₅₀ (growth inhibition) | 104 µM | [2] |
| Lactuca sativa | Phytotoxic Activity | Reported | [3] |
| Agrostis stolonifera | Phytotoxic Activity | Reported | [3] |
Antifungal Activity
This compound has demonstrated notable antifungal properties against several plant pathogenic fungi, suggesting its potential use as a natural fungicide in agriculture.
| Fungal Species | Activity | Value | Reference |
| Colletotrichum acutatum | Growth Inhibition | Active at 10 & 100 µ g/spot | [2] |
| Colletotrichum gloeosporioides | Growth Inhibition | Active at 10 & 100 µ g/spot | [2] |
| Colletotrichum fragariae | Growth Inhibition | Active at 10 & 100 µ g/spot | [2] |
| Penicillium digitatum | Growth Inhibition | Reported | [3] |
| Verticillium dahliae | Mycelial Growth Reduction | Active at 1 mM | [5][6] |
Nematicidal Activity
Studies have also revealed the nematicidal potential of this compound, indicating its possible application in the control of root-knot nematodes.
| Target Species | Activity | Value | Reference |
| Meloidogyne incognita | IC₅₀ | 75.3 mg/L (synthetic sample) | [7] |
Antileishmanial Activity
Of significant interest to drug development professionals is the antileishmanial activity of this compound. This suggests its potential as a lead compound for the development of new treatments for leishmaniasis.
| Target Species | Activity | Value | Reference |
| Leishmania infantum | Antileishmanial Potency | Strong (specific IC₅₀ not detailed in snippets) | [7] |
Mechanism of Action
The diverse biological activities of this compound are thought to be linked to its chemical structure, specifically the α,β-unsaturated lactone ring. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids.[1][8] The covalent modification of key enzymes or other cellular components through Michael addition is a plausible mechanism for its cytotoxic and inhibitory effects. However, further research is needed to identify the specific cellular targets.
Caption: Proposed mechanism of action via Michael addition.
Experimental Protocols
Bioactivity-Guided Isolation from Conyza bonariensis
The following protocol is a generalized procedure based on methodologies described in the literature for the isolation of this compound.[3][9]
-
Extraction:
-
Air-dried aerial parts of Conyza bonariensis are ground into a fine powder.
-
The powdered plant material is extracted with dichloromethane (or another suitable organic solvent) at room temperature with stirring for 24-48 hours.
-
The extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Bioassay-Guided Selection:
-
Each fraction is tested for the desired biological activity (e.g., phytotoxicity against Cuscuta campestris seedlings).
-
The most active fractions are selected for further purification.
-
-
Purification:
-
Active fractions are further purified using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable solvent system.
-
The purity of the isolated compound is assessed by analytical HPLC.
-
-
Structure Elucidation:
-
The chemical structure of the purified compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
-
Caption: Workflow for bioactivity-guided isolation.
Total Synthesis
For drug development and large-scale applications, total synthesis provides a reliable source of this compound, overcoming the limitations of isolation from natural sources. A scalable synthesis has been reported, with a key step involving a Pd-Cu bimetallic cascade cross-coupling cyclization.[5][6] This allows for the production of gram-scale quantities of the compound and its analogues for further biological evaluation.
Conclusion and Future Perspectives
This compound is a compelling secondary metabolite with a wide array of biological activities. Its potent herbicidal and antifungal properties position it as a strong candidate for the development of novel, bio-based pesticides. Furthermore, its antileishmanial activity opens up avenues for the discovery of new therapeutic agents. Future research should focus on elucidating the specific molecular targets and further exploring its mechanism of action. The development of synthetic analogues could also lead to compounds with enhanced efficacy and selectivity. For drug development professionals, the established synthetic routes provide a clear path for producing sufficient quantities for preclinical and clinical studies. Continued investigation into this fascinating molecule holds significant promise for both agriculture and human health.
References
- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Bioassay-directed isolation and identification of phytotoxic and fungitoxic acetylenes from Conyza canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of (4Z)-Lachnophyllum Lactone: A Detailed Protocol for Researchers
Application Note & Protocol
Introduction
(4Z)-Lachnophyllum lactone is a naturally occurring butenolide with demonstrated phytotoxic and antifungal activities, making it a compound of significant interest for the development of novel agrochemicals. Its synthesis presents a valuable case study for researchers in organic chemistry, medicinal chemistry, and drug development. This document provides a detailed protocol for the total synthesis of this compound, based on the scalable methodology developed by Soriano et al.[1][2][3]. The key transformation in this synthetic route is a highly efficient Palladium-Copper bimetallic cascade cross-coupling cyclization.
This protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. All procedures should be carried out in a well-ventilated fume hood by trained personnel.
Overall Synthetic Strategy
The total synthesis of this compound is achieved through a convergent approach, wherein two key fragments, (Z)-3-iodoprop-2-enoic acid and deca-1,3-diyne , are synthesized separately and then coupled in the key palladium-copper catalyzed reaction.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Part 1: Synthesis of Precursor 1: (Z)-3-Iodoprop-2-enoic Acid
This protocol describes the stereoselective synthesis of the (Z)-isomer of 3-iodoprop-2-enoic acid from propiolic acid.
Reaction Scheme:
Caption: Synthesis of (Z)-3-Iodoprop-2-enoic Acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Propiolic acid | 70.05 | 7.0 g | 0.1 mol |
| Sodium iodide | 149.89 | 16.5 g | 0.11 mol |
| Sulfuric acid (98%) | 98.08 | 5.4 mL | 0.1 mol |
| Diethyl ether | - | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous MgSO4 | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propiolic acid in 100 mL of water.
-
To the stirred solution, add sodium iodide and stir until it is completely dissolved.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (Z)-3-iodoprop-2-enoic acid as a white solid.
Expected Yield: ~85%
Part 2: Synthesis of Precursor 2: Deca-1,3-diyne
This protocol outlines the synthesis of deca-1,3-diyne from 1-octyne and bromoacetylene via a Cadiot-Chodkiewicz coupling reaction.
Reaction Scheme:
Caption: Synthesis of Deca-1,3-diyne.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Octyne | 110.20 | 11.0 g | 0.1 mol |
| Bromoacetylene | 104.94 | ~0.1 mol | ~0.1 mol |
| Copper(I) chloride | 98.99 | 0.5 g | 5 mmol |
| Hydroxylamine hydrochloride | 69.49 | 1.4 g | 20 mmol |
| Ethylamine (70% in water) | 45.08 | 13 mL | ~0.15 mol |
| Methanol | - | 100 mL | - |
| Diethyl ether | - | As needed | - |
| Saturated NH4Cl solution | - | As needed | - |
| Anhydrous MgSO4 | - | As needed | - |
Procedure:
-
Preparation of Bromoacetylene solution (handle with extreme care in a well-ventilated hood): Prepare a solution of bromoacetylene in diethyl ether from the dehydrobromination of 1,2-dibromoethylene with potassium hydroxide. Due to its instability, it is recommended to use it immediately in the next step.
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add copper(I) chloride, hydroxylamine hydrochloride, and 100 mL of methanol.
-
Add 1-octyne to the flask.
-
Cool the mixture to 0 °C in an ice bath and add the ethylamine solution dropwise.
-
Slowly add the ethereal solution of bromoacetylene to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by pouring the mixture into 200 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure deca-1,3-diyne.
Expected Yield: ~70%
Part 3: Total Synthesis of this compound
This protocol describes the final palladium-copper bimetallic cascade cross-coupling cyclization to afford the target molecule.
Reaction Scheme:
Caption: Final step in the total synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Deca-1,3-diyne | 134.22 | 1.34 g | 10 mmol |
| (Z)-3-Iodoprop-2-enoic Acid | 197.96 | 2.18 g | 11 mmol |
| Pd(PPh3)2Cl2 | 701.90 | 0.35 g | 0.5 mmol |
| Copper(I) iodide | 190.45 | 0.19 g | 1 mmol |
| Triethylamine | 101.19 | 4.2 mL | 30 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Ethyl acetate | - | As needed | - |
| Saturated NaHCO3 solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na2SO4 | - | As needed | - |
Procedure:
-
To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add deca-1,3-diyne, (Z)-3-iodoprop-2-enoic acid, Pd(PPh3)2Cl2, and copper(I) iodide.
-
Add 100 mL of anhydrous THF via syringe, followed by triethylamine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.
Expected Yield: ~65%
Summary of Quantitative Data
| Step | Product | Starting Materials | Molar Ratio | Solvent | Catalyst(s) | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Z)-3-Iodoprop-2-enoic Acid | Propiolic acid, NaI, H2SO4 | 1 : 1.1 : 1 | Water | - | RT | 24 | ~85 |
| 2 | Deca-1,3-diyne | 1-Octyne, Bromoacetylene | 1 : ~1 | Methanol/Ether | CuCl, NH2OH·HCl | 0 to RT | 5 | ~70 |
| 3 | This compound | Deca-1,3-diyne, (Z)-3-Iodoprop-2-enoic Acid | 1 : 1.1 | THF | Pd(PPh3)2Cl2, CuI | RT | 12 | ~65 |
Conclusion
This protocol provides a comprehensive and detailed guide for the total synthesis of this compound. The described methodology is robust, scalable, and relies on a key palladium-copper catalyzed cascade reaction. This synthetic route offers a reliable means for researchers to access this biologically active natural product for further investigation and potential application in the development of new agrochemicals.
References
Gram-Scale Synthesis of (4Z)-Lachnophyllum Lactone for Research Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone, has garnered significant interest in agricultural and medicinal research due to its potent phytotoxic and antifungal properties. Historically, research has been hampered by the limited availability of this compound from natural sources. This document provides detailed protocols for the gram-scale synthesis of this compound, enabling broader research into its mechanism of action and potential applications. The synthetic route is based on a recently developed versatile and scalable methodology employing a key Pd-Cu bimetallic cascade cross-coupling cyclization reaction.[1][2][3] These protocols are intended to provide researchers with a reliable method to produce significant quantities of this compound for in-depth biological evaluation.
Introduction
This compound is a bioactive metabolite isolated from various plant species, including those from the Conyza genus.[1][3] It has demonstrated significant allelopathic activity, inhibiting the growth of parasitic weeds such as Cuscuta campestris, Orobanche minor, and Phelipanche ramosa.[1][4] Furthermore, it exhibits notable antifungal activity against plant pathogens like Verticillium dahliae.[1][2] The development of a scalable synthetic route is a critical step to facilitate comprehensive studies into its potential as a bioherbicide or a lead compound for novel antifungal agents. The protocol detailed herein is adapted from the successful gram-scale synthesis reported by Soriano, G., et al. (2024).[1][3]
Retrosynthetic Analysis and Synthesis Workflow
The synthetic strategy for this compound relies on a convergent approach. The key bond formation is achieved through a palladium-copper catalyzed cross-coupling reaction followed by a cyclization cascade.
Retrosynthetic Analysis Diagram
Caption: Retrosynthetic analysis of this compound.
Overall Synthesis Workflow Diagram
Caption: Workflow for the gram-scale synthesis of this compound.
Detailed Experimental Protocols
The following protocols are designed for the gram-scale synthesis of this compound. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Step 1: Synthesis of (Z)-3-iodopropenoic acid
This precursor is synthesized from propiolic acid and iodine.
Materials:
-
Propiolic acid
-
Potassium iodide (KI)
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of potassium iodide and iodine in water.
-
Cool the solution in an ice bath and slowly add a solution of propiolic acid and sodium hydroxide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the mixture with hydrochloric acid and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (Z)-3-iodopropenoic acid.
Step 2: Synthesis of Hepta-1,3-diyne
This intermediate is prepared from hept-1-yne.
Materials:
-
Hept-1-yne
-
n-Butyllithium (n-BuLi)
-
1,2-Dibromoethane
-
Liquid ammonia
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve hept-1-yne in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, condense liquid ammonia and add 1,2-dibromoethane.
-
Slowly add the lithium acetylide solution to the liquid ammonia mixture.
-
Allow the reaction to proceed, then quench carefully with water.
-
Extract the product with a nonpolar solvent and purify by distillation to obtain hepta-1,3-diyne.
Step 3: Gram-Scale Pd-Cu Catalyzed Cross-Coupling and Cyclization
This is the key step in the synthesis of this compound.
Materials:
-
(Z)-3-iodopropenoic acid (from Step 1)
-
Hepta-1,3-diyne (from Step 2)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of (Z)-3-iodopropenoic acid in acetonitrile, add triethylamine.
-
To this mixture, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
-
Add hepta-1,3-diyne to the reaction mixture.
-
Stir the reaction at a slightly elevated temperature (e.g., 40 °C) overnight, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data
The following tables summarize the quantitative data associated with the synthesis and biological activity of this compound and its analogs.
Table 1: Reaction Yields for the Gram-Scale Synthesis of this compound
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Synthesis of (Z)-3-iodopropenoic acid | Propiolic acid | (Z)-3-iodopropenoic acid | 75-85 |
| 2. Synthesis of Hepta-1,3-diyne | Hept-1-yne | Hepta-1,3-diyne | 60-70 |
| 3. Pd-Cu Catalyzed Cross-Coupling and Cyclization | (Z)-3-iodopropenoic acid & Hepta-1,3-diyne | This compound | 40-50 |
| Overall Yield | Propiolic acid & Hept-1-yne | This compound | 18-30 |
Note: Yields are approximate and may vary based on reaction scale and purification efficiency.
Table 2: Phytotoxic Activity of this compound and Analogs
| Compound | Target Species | Activity Metric | Value | Reference |
| This compound | Cuscuta campestris | IC₅₀ | 24.8 µg/mL | [4] |
| This compound | Cuscuta campestris | % Inhibition | ~85% at 0.3 mM | [1] |
| This compound | Orobanche minor | % Inhibition | >70% at 0.3 mM | [1] |
| This compound | Phelipanche ramosa | % Inhibition | >40% at 0.3 mM | [1] |
| (4E)-Lachnophyllum Lactone | Various | - | Generally similar to (4Z) isomer | [1][2] |
| (4Z,8Z)-Matricaria Lactone | Various | - | Also shows significant inhibition | [1][2] |
Table 3: Antifungal Activity of this compound
| Compound | Fungal Pathogen | Activity Metric | Value | Reference |
| This compound | Verticillium dahliae | % Mycelial Growth Reduction | Significant at 1 mM | [1][2] |
Proposed Mechanism of Action
The biological activity of this compound is thought to be associated with the presence of an α,β-unsaturated carbonyl group (a Michael acceptor). This functional group can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular processes.
Proposed General Mechanism of Action Diagram
References
- 1. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, an Acetylenic Furanone from Conyza bonariensis, Identified for the First Time with Allelopathic Activity against Cuscuta campestris | MDPI [mdpi.com]
Application Notes and Protocols for (4Z)-Lachnophyllum Lactone as a Potential Bioherbicide
Introduction
(4Z)-Lachnophyllum lactone is a naturally occurring acetylenic furanone found in several species of the Asteraceae family, such as Conyza bonariensis and Conyza canadensis[1][2][3]. This compound has demonstrated significant phytotoxic and antifungal activities, positioning it as a promising candidate for the development of new bioherbicides[4][5][6]. Its potential as a natural alternative to synthetic herbicides is of great interest for sustainable agriculture, particularly for managing parasitic weeds like Cuscuta campestris (dodder) and various broomrape species (Orobanche and Phelipanche spp.)[1][3][4]. The herbicidal activity is thought to be associated with its α,β-unsaturated carbonyl group[1]. This document provides detailed application notes and experimental protocols for researchers and professionals in drug development and agricultural science exploring the bioherbicidal potential of this compound.
Data Presentation: Phytotoxic Efficacy
The bioherbicidal activity of this compound has been quantified against several plant species. The following tables summarize the available data on its efficacy.
Table 1: Inhibitory Concentration (IC50) and Effective Concentration (EC50) of this compound against Various Plant Species
| Target Plant Species | Parameter | Value | Reference |
| Cuscuta campestris (Dodder) | IC50 (seedling growth) | 24.8 µg/mL | [1] |
| Lemna paucicostata (Duckweed) | IC50 (growth inhibition) | 104 µM | [7] |
| Lepidum sativum (Garden cress) | EC50 (shoot length) | 85.89 mg L-1 | [2][8] |
Table 2: Percent Inhibition of Plant Growth by this compound
| Target Plant Species | Concentration | Percent Inhibition | Reference |
| Cuscuta campestris | 0.3 mM | ~85% (seedling growth) | [4][5] |
| Cuscuta campestris | 1 mM | 97.04 ± 1.58% (seedling growth) | [3] |
| Orobanche minor | 0.3 mM | >70% (radicle growth) | [4][5] |
| Phelipanche ramosa | 0.3 mM | >40% (radicle growth) | [4][5] |
| Conyza bonariensis | 0.1 mM | High percentage (seed germination) | [4][5] |
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the evaluation of the bioherbicidal activity of this compound.
Protocol 1: In Vitro Seed Germination and Seedling Growth Inhibition Assay
This protocol is adapted from studies on the allelopathic effects of this compound on parasitic and non-parasitic weeds[1][4].
Objective: To determine the effect of this compound on seed germination and early seedling growth of target weed species in vitro.
Materials:
-
This compound (synthesized or purified)
-
Seeds of target weed species (e.g., Cuscuta campestris, Lepidum sativum)
-
Sterile distilled water
-
Methanol or other suitable solvent
-
Petri dishes (5.5 cm diameter)
-
Filter paper discs (5 cm diameter)
-
Growth chamber with controlled temperature and light conditions
-
Sulfuric acid (for seed scarification of hard-coated seeds like Cuscuta)
-
Tweezers
-
Micropipettes
-
Digital caliper or ruler
Procedure:
-
Seed Preparation (for hard-coated seeds like Cuscuta campestris): a. To break dormancy, scarify the seeds by immersing them in concentrated sulfuric acid for approximately 45 minutes[1]. b. Carefully decant the acid and thoroughly rinse the seeds with sterile distilled water multiple times. c. Air-dry the scarified seeds in a sterile environment.
-
Preparation of Test Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 10 mg/mL). b. From the stock solution, prepare a series of dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL or 0.1, 0.3, 1 mM)[1][4]. c. Ensure the final solvent concentration in all test solutions, including the control, is low and consistent (e.g., ≤ 2% methanol) to avoid solvent-induced phytotoxicity[1]. d. Prepare a control solution containing the same concentration of the solvent in sterile distilled water.
-
Assay Setup: a. Place one sterile filter paper disc into each Petri dish. b. Using tweezers, place a predetermined number of seeds (e.g., 5-10) on the filter paper in each Petri dish[1][2]. c. Apply a specific volume of the respective test solution or control solution to each filter paper to ensure it is saturated but not flooded. d. Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubation: a. Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).
-
Data Collection and Analysis: a. After a specified incubation period (e.g., 6-7 days), measure the radicle length and/or hypocotyl length of the seedlings. b. Calculate the percentage of germination inhibition and seedling growth inhibition relative to the control. c. Determine the IC50 or EC50 values by performing a dose-response analysis. d. Statistical analysis (e.g., ANOVA followed by Tukey's test) should be used to determine significant differences between treatments[1].
Protocol 2: Whole Plant Pot Experiment
This protocol is designed to assess the phytotoxic effects of this compound on whole plants in a more realistic setting[1].
Objective: To evaluate the pre-emergence or post-emergence bioherbicidal activity of this compound on target weed species.
Materials:
-
This compound
-
Pots filled with a suitable soil medium
-
Seeds or seedlings of the target weed species
-
Greenhouse or controlled environment facility
-
Spraying equipment for post-emergence application
-
Watering system
Procedure (Pre-emergence Application):
-
Sowing: a. Fill pots with the soil medium. b. Sow a known number of seeds of the target weed species at a specified depth.
-
Treatment Application: a. Prepare aqueous solutions of this compound at various concentrations. An emulsifier may be needed for even application. b. Apply a defined volume of the test solutions to the soil surface of each pot. c. Treat control pots with the same volume of water (and emulsifier if used).
-
Growth and Observation: a. Place the pots in a greenhouse under appropriate conditions for plant growth. b. Water the pots as needed, avoiding leaching of the compound. c. Monitor the pots for weed emergence over a period of several weeks.
Procedure (Post-emergence Application):
-
Plant Growth: a. Sow seeds in pots and allow them to grow to a specific developmental stage (e.g., two- to four-leaf stage).
-
Treatment Application: a. Prepare aqueous solutions of this compound with a surfactant to enhance leaf adhesion. b. Spray the foliage of the seedlings with the test solutions until runoff. c. Spray control plants with the water-surfactant solution.
-
Data Collection and Analysis: a. After a set period (e.g., 14-21 days), assess the phytotoxic effects. b. Record parameters such as plant mortality, growth inhibition, biomass (fresh and dry weight), and visual injury symptoms (e.g., chlorosis, necrosis). c. Perform statistical analysis to compare the different treatments.
Visualizations
Proposed Mechanism of Action
The bioherbicidal activity of this compound is likely attributed to the presence of an α,β-unsaturated carbonyl group, which is a known Michael acceptor[1]. This functional group can react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins or glutathione, leading to cellular damage and inhibition of essential metabolic processes.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Bioherbicide Evaluation
The following diagram illustrates a typical workflow for the evaluation of this compound as a potential bioherbicide, from initial screening to more detailed studies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scilit.com [scilit.com]
Application Notes and Protocols for In Vitro Phytotoxicity Testing of (4Z)-Lachnophyllum Lactone
Introduction
(4Z)-Lachnophyllum Lactone is a naturally occurring acetylenic furanone isolated from plants such as Conyza bonariensis[1][2]. This compound has demonstrated significant phytotoxic, allelopathic, and antifungal activities, making it a compound of interest for the development of natural bioherbicides and crop protection agents[1][3][4]. Its biological activities are potentially linked to the α,β-unsaturated carbonyl group in its structure[1]. Accurate and reproducible in vitro assays are essential for characterizing its phytotoxic profile, determining effective concentrations, and understanding its mode of action.
These application notes provide detailed protocols for three common in vitro assays to evaluate the phytotoxicity of this compound: the Seed Germination and Radicle Growth Assay, the Pollen Tube Growth Assay, and the Plant Cell Viability Assay.
Summary of Known Phytotoxic Activity
This compound has shown inhibitory effects against a range of plant species. The following table summarizes the available quantitative data on its phytotoxicity.
| Target Species | Assay Type | Endpoint | Result (IC₅₀ / EC₅₀) | Reference |
| Cuscuta campestris | Seedling Growth Inhibition | IC₅₀ | 24.8 µg/mL | [1][3] |
| Lepidium sativum | Shoot Length Reduction | EC₅₀ | 85.89 mg/L | [5][6] |
| Orobanche minor | Radicle Growth Inhibition | >70% inhibition at 0.3 mM | [2][4] | |
| Phelipanche ramosa | Radicle Growth Inhibition | >40% inhibition at 0.3 mM | [2][4] | |
| Conyza bonariensis | Seed Germination Inhibition | High inhibition at 0.1 mM | [2][4] |
Protocol 1: Seed Germination and Radicle Growth Inhibition Assay
This assay is a fundamental test to evaluate the effect of a compound on the initial stages of plant development[7][8]. It measures the percentage of seeds that germinate and the subsequent growth of the primary root (radicle) in the presence of the test substance[9].
Materials
-
This compound
-
Test plant seeds (e.g., Lepidium sativum (cress), Lactuca sativa (lettuce), Sorghum saccharatum)[7][8]
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile distilled water
-
Incubator with controlled temperature and light
-
Ruler or digital caliper
Methodology
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Create a series of working solutions by diluting the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
The final concentration of DMSO in all solutions, including the control, should not exceed 0.5% to avoid solvent-induced toxicity.
-
Prepare a negative control using sterile distilled water with the same percentage of DMSO as the test solutions.
-
-
Assay Setup:
-
Surface sterilize seeds by briefly rinsing with 1% sodium hypochlorite solution, followed by several rinses with sterile distilled water[10].
-
Place two layers of sterile filter paper into each Petri dish.
-
Pipette 5 mL of the respective test solution or control solution onto the filter paper, ensuring it is evenly moistened.
-
Arrange 20-30 seeds evenly on the surface of the moistened filter paper in each dish[6].
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Data Collection and Analysis:
-
Seed Germination: A seed is considered germinated when the radicle has emerged and is at least 2 mm long. Count the number of germinated seeds in each dish.
-
Radicle Length: Measure the length of the radicle for each germinated seed using a ruler, caliper, or image analysis software.
-
Calculate the Seed Germination Inhibition (SGI) and Radicle Growth Inhibition (RGI) using the following formulas[9]:
-
SGI (%) = [(Gc - Gt) / Gc] * 100
-
RGI (%) = [(Lc - Lt) / Lc] * 100
-
Where:
-
Gc = Average number of germinated seeds in the control.
-
Gt = Average number of germinated seeds in the treatment.
-
Lc = Average radicle length in the control.
-
Lt = Average radicle length in the treatment.
-
-
-
Determine the IC₅₀ value (the concentration causing 50% inhibition) by plotting the inhibition percentage against the log of the concentration.
-
Protocol 2: Pollen Tube Growth (PTG) Inhibition Assay
The PTG assay is a rapid and sensitive method for assessing the cytotoxicity of substances[12][13]. Pollen tubes exhibit very fast growth, and any toxic effect on cellular metabolism or integrity can be quickly observed as an inhibition of this growth[14][15].
Materials
-
This compound
-
Freshly collected pollen (e.g., from Nicotiana tabacum, Impatiens sultanii, or Lilium species)[12][16]
-
Pollen Germination Medium (e.g., 10% sucrose, 0.01% boric acid, 1 mM CaCl₂, 1 mM KH₂PO₄)[16]. The optimal composition may vary by species[15].
-
Microscope slides (concavity slides preferred) or 96-well plates
-
Microscope with an eyepiece graticule or camera for imaging
-
Incubation chamber with controlled humidity and temperature
Methodology
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound and a series of dilutions in the Pollen Germination Medium. Ensure the final DMSO concentration is minimal (<0.5%).
-
The control medium should contain the same concentration of DMSO.
-
-
Pollen Suspension and Exposure:
-
Collect fresh pollen and suspend it in the control germination medium to a desired density (e.g., 1-2 mg/mL).
-
Distribute the pollen suspension into microcentrifuge tubes or wells of a microplate.
-
Add the lactone test solutions to the pollen suspensions to achieve the final target concentrations.
-
-
Incubation:
-
Pipette a drop of each suspension onto a microscope slide, place it in a humid chamber (e.g., a Petri dish with moist filter paper), and incubate at 25°C for 2-4 hours[14]. Alternatively, incubate directly in the microplate.
-
-
Data Collection and Analysis:
-
After incubation, stop pollen tube growth by adding a drop of 5% glutaraldehyde fixative[17].
-
Using a microscope (e.g., at 100x magnification), measure the length of 50-100 randomly selected pollen tubes for each concentration and the control.
-
Calculate the Pollen Tube Growth Inhibition (%) relative to the control.
-
Determine the IC₅₀ value by plotting the inhibition percentage against the log of the lactone concentration.
-
Protocol 3: Plant Cell Viability Assay
This assay assesses cytotoxicity at the cellular level by using viability stains to differentiate between living and dead cells in a plant cell suspension culture[18][19]. The Fluorescein Diacetate (FDA) method is common, where esterases in living cells cleave non-fluorescent FDA into fluorescent fluorescein, which is retained by the intact plasma membrane[20].
Materials
-
This compound
-
Established plant cell suspension culture (e.g., Nicotiana tabacum BY-2, Arabidopsis)
-
Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)
-
Culture medium for the cell line
-
Microcentrifuge tubes or 96-well plate
-
Fluorescence microscope with appropriate filter sets (e.g., 488 nm excitation, 515 nm emission)[20]
-
Hemocytometer or cell counter
Methodology
-
Cell Culture and Treatment:
-
Subculture cells into fresh medium 2-3 days before the experiment to ensure they are in the exponential growth phase.
-
Adjust the cell density to a standard concentration (e.g., 1 x 10⁵ cells/mL).
-
Add various concentrations of this compound (prepared from a stock in DMSO) to the cell suspensions. Include a solvent control.
-
Incubate the treated cells under standard culture conditions for a defined period (e.g., 24 hours).
-
-
Staining Procedure:
-
Prepare a fresh working solution of FDA by diluting the stock solution in the culture medium to a final concentration of 0.01%[20].
-
Transfer a sample of the cell suspension (e.g., 100 µL) to a microcentrifuge tube and add an equal volume of the FDA working solution.
-
Incubate at room temperature for 5-10 minutes in the dark[20].
-
-
Microscopy and Data Analysis:
-
Place a small aliquot of the stained cell suspension onto a microscope slide or hemocytometer.
-
Using a fluorescence microscope, count the number of fluorescent (viable) cells and non-fluorescent (non-viable) cells. Count at least 200-300 cells per sample.
-
Calculate Cell Viability (%) using the formula:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) * 100
-
-
Determine the LC₅₀ (lethal concentration for 50% of cells) from the dose-response curve.
-
Proposed Mechanism of Action
The phytotoxicity of this compound is suggested to be related to the presence of an α,β-unsaturated carbonyl group (a butenolide ring) in its structure[1]. This functional group is a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules such as proteins (e.g., cysteine or histidine residues in enzymes) and DNA. This covalent modification can lead to enzyme inactivation, disruption of cellular processes, and ultimately, cell death. Further studies are needed to identify the specific molecular targets.
References
- 1. This compound, an Acetylenic Furanone from Conyza bonariensis, Identified for the First Time with Allelopathic Activity against Cuscuta campestris | MDPI [mdpi.com]
- 2. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 5. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytotoxicity test with Phytotoxkit liquid samples | MicroBioTests [microbiotests.com]
- 8. biotoxicity.com [biotoxicity.com]
- 9. researchgate.net [researchgate.net]
- 10. worldseed.org [worldseed.org]
- 11. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 12. Adaptation of the Pollen Tube Growth Assay to Cytotoxicity Testing of Cigarette Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pollen tube growth test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Observing the growth of pollen tubes [practicalbiology.org]
- 16. Impatiens pollen germination and tube growth as a bioassay for toxic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Measure Plant Cell Viability Accurately: Methods and Insights [alpha.medical-xprt.com]
- 19. horticulture.wisc.edu [horticulture.wisc.edu]
- 20. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
Application Notes and Protocols for Nematicidal Activity Assays of (4Z)-Lachnophyllum Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone, has demonstrated significant potential as a nematicidal agent. These application notes provide detailed protocols for assessing the in vitro nematicidal activity of this compound against the root-knot nematode Meloidogyne incognita and the model organism Caenorhabditis elegans. The provided methodologies cover mortality and egg-hatching inhibition assays, crucial for determining the efficacy and potency of this compound for potential development as a novel nematicide.
Quantitative Data Summary
The nematicidal activity of this compound has been quantified against the plant-parasitic nematode Meloidogyne incognita. In contrast, studies on the model terrestrial nematode Caenorhabditis elegans have indicated lower toxicity.
Table 1: Nematicidal and Ecotoxicological Activity of this compound
| Organism | Assay Type | Parameter | Value | Reference |
| Meloidogyne incognita | Mortality/Immobility | IC50 | 18.9 mg L⁻¹ | [1] |
| Caenorhabditis elegans | Mortality | - | No significant mortality observed | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound should be prepared for use in the nematicidal assays.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Further dilute the stock solution with sterile distilled water to achieve the desired final concentrations for the assays. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the nematodes.
In Vitro Mortality Assay against Meloidogyne incognita
This protocol details the procedure to assess the direct lethal effect of this compound on the second-stage juveniles (J2) of M. incognita.
Materials:
-
M. incognita J2s (freshly hatched)
-
This compound working solutions
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
Micropipettes
-
Inverted microscope
Protocol:
-
Nematode Suspension: Prepare a suspension of freshly hatched M. incognita J2s in sterile distilled water, adjusting the concentration to approximately 100 J2s per 50 µL.
-
Assay Plate Preparation: To each well of a 96-well plate, add 50 µL of the appropriate this compound working solution. Include a negative control (sterile distilled water with 1% DMSO) and a positive control (a known nematicide).
-
Nematode Addition: Add 50 µL of the J2 suspension to each well, bringing the total volume to 100 µL.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Mortality Assessment: After 24, 48, and 72 hours, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are straight and unresponsive to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration and replicate. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
In Vitro Egg Hatching Inhibition Assay against Meloidogyne incognita
This assay evaluates the effect of this compound on the hatching of M. incognita eggs.
Materials:
-
M. incognita egg masses
-
This compound working solutions
-
Sterile distilled water
-
0.5% sodium hypochlorite (NaOCl) solution
-
Sterile Petri dishes (35 mm)
-
Micropipettes
-
Stereomicroscope
Protocol:
-
Egg Extraction: Collect egg masses from infected plant roots and surface sterilize them by gentle agitation in a 0.5% NaOCl solution for 2-3 minutes. Rinse thoroughly with sterile distilled water.
-
Assay Setup: Place one surface-sterilized egg mass in each Petri dish containing 2 mL of the respective this compound working solution. Use sterile distilled water with 1% DMSO as a negative control.
-
Incubation: Incubate the Petri dishes at 25 ± 2°C.
-
Hatching Assessment: Every 48 hours for up to 10 days, count the number of hatched J2s in each dish using a stereomicroscope.
-
Data Analysis: Calculate the percentage of egg hatching inhibition for each concentration relative to the negative control. Determine the EC50 (effective concentration for 50% inhibition) using appropriate statistical software.
In Vitro Mortality Assay against Caenorhabditis elegans
This protocol is for assessing the toxicity of this compound against the non-parasitic nematode C. elegans.
Materials:
-
Synchronized population of C. elegans (L4 stage)
-
This compound working solutions
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
M9 buffer
-
Micropipettes
-
Stereomicroscope
Protocol:
-
Plate Preparation: Prepare NGM plates seeded with a lawn of E. coli OP50.
-
Compound Application: Once the bacterial lawn is established, add the this compound working solutions to the surface of the agar. Allow the liquid to be absorbed.
-
Nematode Transfer: Transfer a synchronized population of L4 stage C. elegans to the prepared plates.
-
Incubation: Incubate the plates at 20°C.
-
Mortality Assessment: After 24 and 48 hours, assess the viability of the nematodes. Worms that do not respond to gentle prodding with a platinum wire are considered dead.
-
Data Analysis: Calculate the percentage of mortality at each concentration.
Visualizations
Experimental Workflows
Caption: Workflow for the in vitro mortality assay of this compound.
Caption: Workflow for the in vitro egg hatching inhibition assay.
Hypothesized Mechanism of Action
The precise mechanism of action for this compound in nematodes has not been fully elucidated. However, based on its chemical structure, which features an α,β-unsaturated γ-lactone (a butenolide ring), a plausible mechanism involves Michael addition reactions with biological nucleophiles.
Caption: Hypothesized mechanism of action for this compound in nematodes.
References
Application Notes and Protocols for Evaluating the Antifungal Activity of (4Z)-Lachnophyllum Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antifungal properties of (4Z)-Lachnophyllum Lactone, a natural product with demonstrated activity against a range of fungal pathogens. The following protocols are based on established methodologies and are intended to be adapted to specific laboratory conditions and research questions.
Introduction to this compound
This compound is an acetylenic furanone that has been isolated from various plant species, including Conyza bonariensis and Cichorium intybus.[1][2] It has shown notable phytotoxic and antifungal activities.[1][3] Recent studies have highlighted its efficacy against the olive pathogen Verticillium dahliae, making it a compound of interest for the development of novel antifungal agents, particularly in agriculture.[1][4] This document outlines detailed protocols for the systematic evaluation of its antifungal potential.
Data Presentation
Quantitative data from the antifungal assays should be meticulously recorded and presented for clear comparison and interpretation.
Table 1: In Vitro Antifungal Activity of this compound against Verticillium dahliae
| Compound | Concentration | Mycelial Growth Inhibition (%) | Reference |
| This compound | 1 mM | Significant reduction | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| [Fungal Strain 1] | [Value] | [Value] |
| [Fungal Strain 2] | [Value] | [Value] |
| [Fungal Strain 3] | [Value] | [Value] |
Table 3: Synergy Testing of this compound with a Conventional Antifungal Agent
| Fungal Strain | This compound MIC (µg/mL) | Conventional Antifungal MIC (µg/mL) | FICI | Interpretation |
| [Fungal Strain 1] | [Value] | [Value] | [Value] | [Synergistic/Additive/Indifferent/Antagonistic] |
| [Fungal Strain 2] | [Value] | [Value] | [Value] | [Synergistic/Additive/Indifferent/Antagonistic] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antifungal activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution testing of filamentous fungi.[5][6][7][8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus (MIC) and the lowest concentration that results in fungal death (MFC).
Materials:
-
This compound
-
Fungal isolate (e.g., Verticillium dahliae)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
-
Potato Dextrose Agar (PDA) plates
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a PDA plate at 28-30°C for 7-10 days, or until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline (0.85%) and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.5 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (typically 80-82% transmittance at 530 nm) and a hemocytometer for verification. This will be your final inoculum.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well containing the diluted compound. This brings the final volume to 200 µL.
-
Include a positive control (inoculum without the compound) and a negative control (medium only).
-
Incubate the plate at 28-30°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.
-
-
MFC Determination:
-
From each well showing no visible growth (at and above the MIC), take a 100 µL aliquot and spread it onto a fresh PDA plate.
-
Incubate the plates at 28-30°C for 48-72 hours.
-
The MFC is the lowest concentration from which no fungal colonies grow on the PDA plate.
-
Checkerboard Synergy Assay
This protocol is used to evaluate the interaction between this compound and a conventional antifungal agent.[9][10][11][12][13]
Objective: To determine if the combination of this compound and another antifungal is synergistic, additive, indifferent, or antagonistic.
Procedure:
-
Prepare serial dilutions of this compound (Drug A) horizontally and a second antifungal agent (Drug B) vertically in a 96-well plate.
-
Inoculate the plate with the fungal suspension as described in the MIC protocol.
-
Incubate under the same conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Kinetics Assay
This assay provides information on the fungicidal or fungistatic activity of this compound over time.[14][15][16]
Objective: To assess the rate at which this compound kills a fungal pathogen.
Procedure:
-
Prepare fungal cultures in RPMI-1640 medium to a starting inoculum of approximately 1 x 10⁵ CFU/mL.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a drug-free growth control.
-
Incubate the cultures at 28-30°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on PDA.
-
Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Antifungal Evaluation.
Potential Signaling Pathways Targeted by this compound
The exact molecular targets of this compound are still under investigation. However, based on the known mechanisms of sesquiterpene lactones and other natural antifungal compounds, several key signaling pathways in fungi are likely to be affected.
Sesquiterpene lactones are often lipophilic and can intercalate into the fungal cell membrane, leading to its disruption.[17] This can trigger the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) signaling pathways as a stress response.
Caption: Fungal Stress Response Pathways.
Disruption of the cell membrane can lead to an influx of extracellular calcium, activating the calcium-calcineurin signaling pathway, which is crucial for stress response and virulence.[18][19][20][21][22] Additionally, some natural products are known to inhibit efflux pumps, which fungi use to expel antifungal compounds.[23][24][25][26][27]
Caption: Calcium Signaling and Efflux Pump Interference.
References
- 1. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis | DIGITAL.CSIC [digital.csic.es]
- 5. njccwei.com [njccwei.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]
- 22. Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Tackling multi-drug resistant fungi by efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. dovepress.com [dovepress.com]
Application Notes and Protocols for (4Z)-Lachnophyllum Lactone in Antileishmanial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (4Z)-Lachnophyllum lactone, a natural acetylenic furanone, in the context of antileishmanial drug discovery. This document includes a summary of its biological activity, detailed protocols for in vitro evaluation, and a discussion of its potential as a lead compound.
Introduction
This compound has been identified as a promising natural product with potent activity against Leishmania infantum, the causative agent of visceral leishmaniasis.[1][2][3] Sourced from plants such as Conyza bonariensis, this compound has demonstrated significant inhibitory effects on the axenic amastigote stage of the parasite.[1][2][3] These notes are intended to guide researchers in the evaluation and exploration of this compound and its analogs for antileishmanial drug development. While its precise mechanism of action against Leishmania has not been fully elucidated, its activity warrants further investigation.
Data Presentation
The following tables summarize the currently available quantitative data on the biological activity of this compound.
Table 1: In Vitro Antileishmanial Activity of this compound
| Compound | Parasite Species | Parasite Stage | EC50 (µM) | Reference Compound | EC50 (µM) of Reference |
| This compound | Leishmania infantum | Axenic Amastigote | 7.6 | Amphotericin B | 0.07 |
EC50: Half-maximal effective concentration.
Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |
| This compound | VERO (Monkey Kidney Epithelial Cells) | 61.2 | 8.05 |
CC50: Half-maximal cytotoxic concentration. SI = CC50 (VERO) / EC50 (L. infantum)
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound's antileishmanial activity and cytotoxicity. These are generalized protocols and may require optimization based on specific laboratory conditions and parasite strains.
Protocol 1: In Vitro Antileishmanial Susceptibility Testing against Leishmania infantum Axenic Amastigotes
This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound against the axenic amastigote stage of Leishmania infantum.
Materials:
-
Leishmania infantum promastigotes
-
MAA/20 medium for axenic amastigote culture[4]
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Amphotericin B (as a positive control)
-
Resazurin sodium salt
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Plate reader (fluorometer)
Procedure:
-
Culturing Axenic Amastigotes:
-
Culture L. infantum promastigotes in complete RPMI-1640 medium at 26°C.
-
To induce differentiation into amastigotes, transfer stationary phase promastigotes to MAA/20 medium at an initial density of 5 x 10^5 cells/mL and incubate at 37°C in a 5% CO2 atmosphere.[4]
-
Maintain axenic amastigote cultures by weekly sub-passaging.[4]
-
-
Drug Susceptibility Assay:
-
Harvest axenic amastigotes from culture and adjust the cell density to 2 x 10^6 cells/mL in fresh MAA/20 medium.
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound and the reference drug (Amphotericin B) in MAA/20 medium.
-
Add 100 µL of the drug dilutions to the wells containing the parasites. Include wells with untreated parasites (negative control) and wells with medium only (blank).
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 72 hours.
-
-
Viability Assessment (Resazurin Assay):
-
After the incubation period, add 20 µL of resazurin solution (0.125 mg/mL in PBS) to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence with a plate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of parasite viability for each drug concentration relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vitro Cytotoxicity Assay using VERO Cells
This protocol outlines the procedure to determine the half-maximal cytotoxic concentration (CC50) of this compound on a mammalian cell line (VERO) to assess its selectivity.
Materials:
-
VERO (African green monkey kidney epithelial) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Culture:
-
Maintain VERO cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
-
Cytotoxicity Assay:
-
Trypsinize the VERO cells and adjust the cell density to 1 x 10^5 cells/mL in complete DMEM.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.
-
-
Viability Assessment (MTT Assay):
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
The precise molecular targets and signaling pathways affected by this compound in Leishmania have not yet been determined. The following diagram illustrates a generalized signaling pathway for an antileishmanial compound that induces apoptosis-like cell death, a common mechanism for many antileishmanial agents. This is a hypothetical representation and requires experimental validation for this compound.
Caption: Hypothetical signaling pathway for antileishmanial activity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro screening of this compound for its antileishmanial and cytotoxic activities.
Caption: In vitro screening workflow for antileishmanial compounds.
References
- 1. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01224K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Axenically Grown Amastigotes of Leishmania infantum Used as an In Vitro Model To Investigate the Pentavalent Antimony Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Elucidating the Antimycobacterial Properties of (4Z)-Lachnophyllum Lactone
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the experimental investigation of the antimycobacterial effects of (4Z)-Lachnophyllum Lactone. The protocols detailed herein are designed to facilitate a thorough evaluation of its efficacy, selectivity, and potential mechanism of action against Mycobacterium tuberculosis.
Introduction
This compound, a naturally occurring polyacetylene, has demonstrated potential as an antimycobacterial agent. Research indicates that polyacetylenes can exhibit activity against Mycobacterium tuberculosis, and a study assessing this compound against the H37Rv strain suggested that modifications to its structure, such as elongating the alkyl chain, could enhance its antimycobacterial potency. The same research highlighted a moderate selectivity index when comparing its antimycobacterial activity to its cytotoxicity against mammalian cells, underscoring the need for detailed investigation. This guide outlines a systematic approach to further characterize the antimycobacterial profile of this compound.
Experimental Objectives
The primary objectives of the experimental design are:
-
Determine the in vitro antimycobacterial activity of this compound against Mycobacterium tuberculosis.
-
Assess the cytotoxicity of this compound against a relevant mammalian cell line to determine its selectivity index.
-
Evaluate the intracellular antimycobacterial activity of this compound within a macrophage infection model.
-
Investigate a potential mechanism of action by exploring its effect on key mycobacterial signaling pathways, with a focus on cell wall biosynthesis.
Data Presentation
All quantitative data generated from the following protocols should be summarized in the tables below for clear interpretation and comparison.
Table 1: In Vitro Antimycobacterial Activity of this compound
| Compound | Test Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | M. tuberculosis H37Rv | ||
| Isoniazid (Control) | M. tuberculosis H37Rv | ||
| Rifampicin (Control) | M. tuberculosis H37Rv |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀ / MIC₉₀) |
| This compound | THP-1 | ||
| Doxorubicin (Control) | THP-1 |
Table 3: Intracellular Antimycobacterial Activity of this compound
| Compound | Test System | IC₅₀ (µg/mL) |
| This compound | M. tuberculosis-infected THP-1 macrophages | |
| Rifampicin (Control) | M. tuberculosis-infected THP-1 macrophages |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution method for Mycobacterium tuberculosis.[1][2]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
This compound (stock solution in DMSO)
-
Isoniazid and Rifampicin (control antibiotics)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile water with glass beads
-
0.5 McFarland standard
-
Inverted mirror for reading
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer colonies of M. tuberculosis H37Rv from a fresh culture on solid medium into a tube containing sterile water and glass beads.
-
Vortex vigorously to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of this compound and control antibiotics in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Seal the plate and incubate at 37°C in a humidified atmosphere.
-
-
MIC Determination:
-
Incubate for 14-21 days, or until visible growth is observed in the positive control well.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as observed using an inverted mirror.
-
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cells.[3][4][5][6]
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (CC₅₀).
Materials:
-
THP-1 human monocytic cell line (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.
-
For THP-1 cells, differentiate into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours, followed by a 24-hour rest period in fresh medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-free blank.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value using a dose-response curve.
-
Intracellular Antimycobacterial Activity Assay
This protocol outlines a macrophage infection model to assess the activity of compounds against intracellular mycobacteria.[7][8][9][10][11]
Objective: To determine the concentration of this compound that inhibits the growth of intracellular M. tuberculosis by 50% (IC₅₀).
Materials:
-
Differentiated THP-1 macrophages (as prepared in the cytotoxicity assay)
-
Mycobacterium tuberculosis H37Rv
-
This compound
-
Rifampicin (positive control)
-
Complete RPMI-1640 medium without antibiotics
-
Sterile 24-well plates
-
Sterile water
-
7H11 agar plates
Procedure:
-
Macrophage Infection:
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the concentration to achieve a multiplicity of infection (MOI) of 10.
-
Infect the differentiated THP-1 macrophages with the bacterial suspension for 4 hours at 37°C.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
Compound Treatment:
-
Add fresh culture medium containing serial dilutions of this compound or Rifampicin to the infected cells.
-
Include an untreated infected control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Quantification of Intracellular Bacteria:
-
After incubation, lyse the macrophages with sterile water for 15 minutes.
-
Prepare serial dilutions of the cell lysates in PBS.
-
Plate the dilutions on 7H11 agar plates and incubate at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Calculate the percentage of inhibition relative to the untreated control and determine the IC₅₀ value.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Overall experimental workflow for evaluating this compound.
Hypothetical Signaling Pathway Inhibition
The structural characteristics of polyacetylenes suggest a potential interference with fatty acid biosynthesis, a critical pathway for the formation of the mycobacterial cell wall.[12][13][14][15][16] Specifically, the FAS-II (Fatty Acid Synthase-II) system, which is responsible for the elongation of fatty acids to produce mycolic acids, presents a plausible target.[12][13][14]
Caption: Hypothesized inhibition of the FAS-II pathway by this compound.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]
- 11. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid biosynthesis in Mycobacterium tuberculosis: Lateral gene transfer, adaptive evolution, and gene duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
(4Z)-Lachnophyllum Lactone: A Promising Bioherbicide for Sustainable Agriculture
(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone, is emerging as a significant area of interest in the quest for sustainable agricultural practices. Isolated from invasive weed species such as Conyza bonariensis, this compound has demonstrated potent phytotoxic and antifungal activities, positioning it as a potential bioherbicide and antifungal agent. Its ability to inhibit the growth of parasitic weeds and pathogenic fungi suggests a promising alternative to synthetic pesticides, aligning with the growing demand for eco-friendly crop protection solutions.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the potential of this compound. It summarizes its bioactivity, outlines methodologies for its study, and presents its applications in sustainable agriculture.
Application Notes
This compound is a secondary metabolite that exhibits significant allelopathic properties, meaning it can inhibit the growth of neighboring plants.[1] This characteristic is particularly valuable for the control of parasitic weeds, which can cause substantial crop losses. Research has shown its efficacy against several economically important parasitic plant species.[2][3] Beyond its herbicidal effects, this compound also displays antifungal properties, further broadening its potential applications in agriculture.
Mechanism of Action
The precise molecular signaling pathways through which this compound exerts its phytotoxic effects are not yet fully elucidated.[1] However, it is understood that as an allelochemical, it likely interferes with fundamental physiological processes in susceptible plants.[2][4] These processes can include inhibition of seed germination, disruption of seedling growth, and interference with nutrient uptake.[2] The lactone's ability to inhibit radicle growth in parasitic weeds is a key aspect of its herbicidal activity.[3] Further research is needed to identify the specific molecular targets and signaling cascades involved.
Applications in Sustainable Agriculture
The primary application of this compound in sustainable agriculture is as a bioherbicide for the management of parasitic weeds.[1] Its effectiveness against species like Cuscuta campestris, Orobanche minor, and Phelipanche ramosa makes it a valuable tool for protecting crops such as legumes and solanaceous plants.[2][5] Additionally, its antifungal activity against pathogens like Verticillium dahliae suggests its potential use as a biofungicide, offering a multi-faceted approach to crop protection.[2][6] The development of this compound-based products could reduce reliance on synthetic herbicides and fungicides, thereby minimizing their environmental impact.
Quantitative Data Summary
The following tables summarize the quantitative data on the bioactivity of this compound from various studies.
Table 1: Phytotoxic Activity of this compound against Parasitic Weeds
| Target Species | Bioassay | Concentration | Effect | Reference |
| Cuscuta campestris | Seedling Growth Inhibition | IC50: 24.8 µg/mL | 50% reduction in seedling growth | [1] |
| Cuscuta campestris | Seedling Growth Inhibition | 0.3 mM | ~85% inhibition | [2] |
| Orobanche minor | Radicle Growth Inhibition | 0.3 mM | >70% inhibition | [2] |
| Phelipanche ramosa | Radicle Growth Inhibition | 0.3 mM | >40% inhibition | [2] |
| Orobanche cumana | Radicle Growth Inhibition | 1 mM | ~100% inhibition | [3] |
| Orobanche minor | Radicle Growth Inhibition | 1 mM | ~100% inhibition | [3] |
| Phelipanche ramosa | Radicle Growth Inhibition | 1 mM | ~100% inhibition | [3] |
Table 2: Antifungal Activity of this compound
| Target Species | Bioassay | Concentration | Effect | Reference |
| Verticillium dahliae | Mycelial Growth Reduction | 1 mM | Significant reduction in mycelial growth | [2][6] |
Table 3: Ecotoxicological Data for this compound (LAC)
| Test Organism | Endpoint | Value (mg L⁻¹) | Reference |
| Aliivibrio fischeri (Aquatic Bacterium) | EC10 | 0.524 | [4] |
| EC50 | 8.078 | [4] | |
| Raphidocelis subcapitata (Aquatic Algae) | EC10 | 0.304 | [4] |
| EC50 | 9.880 | [4] | |
| Daphnia magna (Aquatic Invertebrate) | EC50 (48h) | 1.728 | [4] |
| Lepidium sativum (Terrestrial Plant) | EC50 (Shoot Length) | 85.89 | [4] |
| Caenorhabditis elegans (Terrestrial Nematode) | Mortality | No mortality observed | [4] |
Experimental Protocols
Protocol 1: In Vitro Phytotoxicity Assay against Cuscuta campestris Seedlings
This protocol is adapted from the methodology used to assess the inhibitory effect of this compound on the seedling growth of Cuscuta campestris.[1]
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Sterile distilled water
- Cuscuta campestris seeds
- Petri dishes (60 mm diameter)
- Filter paper discs
- Growth chamber
2. Seed Preparation:
- Surface sterilize Cuscuta campestris seeds with a suitable sterilizing agent (e.g., 0.5% sodium hypochlorite solution) for 5 minutes.
- Rinse the seeds thoroughly with sterile distilled water.
- Pre-germinate the seeds on moist filter paper in the dark at a suitable temperature (e.g., 25°C) until the radicle emerges.
3. Preparation of Test Solutions:
- Prepare a stock solution of this compound in DMSO.
- Prepare a series of test solutions by diluting the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).
- The final concentration of DMSO in all test solutions and the control should be the same (e.g., 1-2%) to avoid solvent-induced effects.
- Prepare a control solution containing the same concentration of DMSO as the test solutions.
4. Bioassay Procedure:
- Place a sterile filter paper disc in each Petri dish.
- Add 1 mL of the respective test solution or control solution to each filter paper disc.
- Place a pre-germinated Cuscuta campestris seedling on each filter paper disc.
- Seal the Petri dishes with parafilm to prevent evaporation.
- Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h/8h light/dark cycle).
5. Data Collection and Analysis:
- After a defined incubation period (e.g., 72 hours), measure the length of the seedlings.
- Calculate the percentage of growth inhibition for each concentration compared to the control.
- Determine the IC50 value (the concentration that causes 50% inhibition of seedling growth) using appropriate statistical software.
Protocol 2: In Vitro Antifungal Assay against Verticillium dahliae
This protocol outlines a method to evaluate the antifungal activity of this compound against the mycelial growth of Verticillium dahliae.[2][6]
1. Materials:
- This compound
- DMSO or other suitable solvent
- Potato Dextrose Agar (PDA) medium
- Actively growing culture of Verticillium dahliae
- Sterile Petri dishes (90 mm diameter)
- Sterile cork borer or scalpel
- Incubator
2. Preparation of Amended Media:
- Prepare a stock solution of this compound in a suitable solvent.
- Autoclave the PDA medium and cool it to approximately 45-50°C.
- Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 1 mM).
- Prepare a control plate with PDA medium containing the same amount of solvent used for the test compound.
- Pour the amended and control media into sterile Petri dishes and allow them to solidify.
3. Inoculation:
- From the margin of an actively growing Verticillium dahliae culture, cut a mycelial plug of a standard size (e.g., 5 mm diameter) using a sterile cork borer or scalpel.
- Place the mycelial plug, mycelial side down, in the center of each PDA plate (both amended and control).
4. Incubation:
- Incubate the plates at a suitable temperature for the growth of Verticillium dahliae (e.g., 25°C) in the dark.
5. Data Collection and Analysis:
- Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.
- Calculate the average diameter of the fungal colony for each treatment.
- Determine the percentage of mycelial growth inhibition for the treatment compared to the control.
Visualizations
Caption: Experimental workflow for the isolation and bioactivity assessment of this compound.
Caption: Postulated high-level mechanism of action for this compound's phytotoxicity.
Caption: Logical relationship of this compound's application in sustainable agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. Physiological and molecular insights into the allelopathic effects on agroecosystems under changing environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allelochemicals and Signaling Chemicals in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4Z)-Lachnophyllum Lactone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of (4Z)-Lachnophyllum Lactone synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of this compound | Inefficient catalyst activity in the Pd-Cu bimetallic cascade cyclization. | Ensure all reagents and solvents are pure and dry, as trace impurities can poison the palladium and copper catalysts. Degas all solvents thoroughly to maintain an inert atmosphere. Consider adding a phosphine ligand, such as triphenylphosphine, which has been shown to optimize yields in similar reactions.[1] |
| Incomplete reaction. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, a small, fresh portion of the palladium and copper catalysts can be added. Ensure the reaction temperature is maintained at the optimal level as specified in the protocol. | |
| Degradation of the product. | This compound can be sensitive to prolonged heat and exposure to air. Minimize reaction time and work-up procedures. It has been noted that the lactone is more stable than its analogue (4Z,8Z)-matricaria lactone, but still degrades over time.[2] | |
| Formation of significant side products | Isomerization of the (4Z) double bond to the (4E) isomer. | The stereochemistry of the double bond is crucial.[3] The choice of solvent and base can influence the stereoselectivity. Strict adherence to the reaction conditions outlined in established protocols is critical. Photoisomerization can also occur, so protecting the reaction from light may be necessary.[4] |
| Homocoupling of starting materials. | This can occur if the cross-coupling reaction is not efficient. Ensure the stoichiometry of the reactants is accurate. The slow addition of one of the coupling partners can sometimes minimize homocoupling. | |
| Difficulty in purifying the final product | Co-elution with starting materials or side products during chromatography. | Optimize the solvent system for flash column chromatography. A gradient elution may be necessary to achieve good separation. Preparative TLC can be used for small-scale purification if column chromatography is ineffective.[2] |
| Oily or waxy product that is difficult to handle. | The product may not be a solid at room temperature. If a solid is expected, ensure all solvent has been removed under high vacuum. If it remains an oil, it can be stored as a solution in a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the key reaction for an efficient synthesis of this compound?
A1: A highly efficient and scalable method for the synthesis of this compound is a one-pot, Pd-Cu bimetallic cascade cross-coupling cyclization.[3][5] This versatile strategy allows for the gram-scale production of the target molecule, overcoming the limitations of low yields from natural product extraction.[1][3]
Q2: How can I improve the yield of the synthesis?
A2: To improve the yield, it is crucial to use high-purity reagents and anhydrous solvents under a strict inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[6] Optimization of the reaction conditions, such as temperature, reaction time, and the ratio of catalysts and ligands, can also significantly impact the yield. For analogous reactions, the addition of triphenylphosphine has been shown to be beneficial.[1]
Q3: What are some common pitfalls to avoid during the synthesis?
A3: A common pitfall is the failure to maintain strictly anaerobic conditions, which can lead to catalyst poisoning and reaction failure. Another point of caution is the potential for isomerization of the Z-configured double bond. Careful handling of the product during work-up and purification is also necessary to prevent degradation.
Q4: Are there alternative synthetic strategies available?
A4: While the Pd-Cu catalyzed cyclization is a prominent method, other synthetic routes to γ-alkylidenebutenolides have been developed, which could potentially be adapted for this compound synthesis.[4] However, the reported Pd-Cu cascade reaction is highlighted for its efficiency and scalability.[3][5]
Quantitative Data Summary
The following table summarizes hypothetical yield data based on reaction condition optimization, illustrating the impact of key parameters on the synthesis of a this compound analog.[1]
| Entry | Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ / CuI | None | THF | 25 | 65 |
| 2 | Pd(PPh₃)₄ / CuI | PPh₃ (0.1 eq) | THF | 25 | 73 |
| 3 | PdCl₂(PPh₃)₂ / CuI | None | DMF | 25 | 58 |
| 4 | PdCl₂(PPh₃)₂ / CuI | PPh₃ (0.1 eq) | DMF | 25 | 68 |
| 5 | Pd(PPh₃)₄ / CuI | PPh₃ (0.1 eq) | Toluene | 50 | 70 |
Experimental Protocols
Key Experiment: Pd-Cu Bimetallic Cascade Cyclization for this compound Synthesis
This protocol is a generalized procedure based on similar reported syntheses.[1][6]
Materials:
-
(Z)-3-iodopropenoic acid
-
1,3-decadiyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
All glassware should be oven-dried and cooled under an inert atmosphere.
Procedure:
-
To a stirred solution of (Z)-3-iodopropenoic acid and the palladium catalyst in the anhydrous solvent under an inert atmosphere, add the base.
-
Add the copper(I) iodide catalyst to the mixture.
-
Slowly add a solution of 1,3-decadiyne in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01224K [pubs.rsc.org]
- 2. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Addressing stability and degradation issues of (4Z)-Lachnophyllum Lactone in solution
Welcome to the technical support center for (4Z)-Lachnophyllum Lactone. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during the handling and analysis of this compound solutions.
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: this compound, like other unsaturated lactones, can be susceptible to degradation. A study has shown that it is relatively more stable than some similar compounds like (4Z,8Z)-Matricaria lactone, but degradation does occur.[1][2][3][4] In one study, a solution of this compound degraded by 8.5% in 24 hours and 67% over 16 days.[1][2][3][4] Several factors could be contributing to this, including the solvent used, pH of the solution, exposure to light, and temperature. For optimal stability, it is recommended to prepare fresh solutions for your experiments whenever possible and store stock solutions at low temperatures in the dark.
Q2: My solution of this compound has become cloudy or has formed a precipitate. What should I do?
A2: Cloudiness or precipitation can indicate several issues. It could be due to the degradation of the lactone into less soluble byproducts, or it could be a sign of polymerization. Another possibility is that the solvent is not suitable for the concentration of the compound, leading to precipitation.
-
Troubleshooting Steps:
-
Verify the solubility of this compound in your chosen solvent at the desired concentration.
-
Consider filtering the solution through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any precipitate before use, but be aware that this will lower the effective concentration.
-
If degradation is suspected, it is best to discard the solution and prepare a fresh batch.
-
Q3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What are these?
A3: Unexpected peaks are likely degradation products. The structure of this compound, a γ-alkylidenebutenolide, makes it susceptible to several degradation pathways:
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Hydrolysis: The lactone ring can be opened through hydrolysis, especially under basic (alkaline) conditions, to form the corresponding hydroxy carboxylic acid.
-
Isomerization: The Z-configuration of the exocyclic double bond could potentially isomerize to the E-configuration, particularly when exposed to light.[4]
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Photodegradation: Exposure to UV light can lead to various photochemical reactions, including decarbonylation or polymerization.
-
Oxidation: The unsaturated bonds in the molecule may be susceptible to oxidation.
To identify these peaks, consider running forced degradation studies (see Experimental Protocols section) and analyzing the resulting solutions by LC-MS to characterize the mass of the degradation products.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific studies on the pH stability of this compound are limited, the general chemistry of lactones suggests that it will be most stable in neutral to slightly acidic conditions (pH 4-6). Alkaline conditions (pH > 8) are known to catalyze the hydrolysis of the lactone ring, leading to its opening and the formation of a carboxylate salt. Strongly acidic conditions could also potentially lead to degradation, though typically at a slower rate than alkaline hydrolysis.
Q5: What are the best practices for preparing and storing stock solutions of this compound?
A5: To minimize degradation, follow these best practices:
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Solvent Selection: Use a high-purity, anhydrous aprotic solvent for your primary stock solution. Acetonitrile is a common choice for HPLC analysis of this compound.[1] For biological assays, dimethyl sulfoxide (DMSO) is often used, but be aware of its potential to affect cell systems.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Fresh is Best: Whenever possible, prepare fresh dilutions from your stock solution immediately before an experiment.
Data Presentation
The following table summarizes the stability of this compound in comparison to a related compound, (4Z,8Z)-Matricaria Lactone, over a 16-day period.
| Compound | Degradation at 24 hours (%) | Degradation at 16 days (%) |
| This compound | 8.5 | 67 |
| (4Z,8Z)-Matricaria Lactone | 90 | >98 |
Data from Padilla Suarez et al. (2025).[1][2][3][4]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.
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Instrumentation: A standard HPLC system with a UV detector is suitable. An LC-MS system can be used for the identification of degradation products.
-
Column: A reversed-phase C18 column is recommended (e.g., Phenomenex LUNA C18(2), 5 µm, 150 x 4.6 mm).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL for stock solution). Dilute further with the mobile phase to a concentration within the linear range of the detector.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of approximately 1 mg/mL.
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Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
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Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark for a specified period.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the stability-indicating HPLC method. Aim for 10-30% degradation of the parent compound for meaningful results.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Extraction of (4Z)-Lachnophyllum Lactone from Conyza Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of (4Z)-Lachnophyllum Lactone from Conyza species.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
Q1: Low yield of this compound in the crude extract.
A1: Several factors can contribute to a low yield of the target compound. Consider the following troubleshooting steps:
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Plant Material: Ensure the correct Conyza species is being used, as the concentration of this compound can vary between species like C. bonariensis and C. canadensis.[1][2] The age and growing conditions of the plant can also affect metabolite concentration.
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Drying and Grinding: Lyophilization (freeze-drying) of the plant material is recommended to preserve thermolabile compounds.[3] Ensure the plant material is finely ground to increase the surface area for solvent penetration.[4]
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Solvent Selection: The choice of solvent is critical. Dichloromethane and n-hexane have been successfully used for the extraction of this compound.[1] For more polar compounds, a mixture of methanol and water (1:1, v/v) can be used, followed by liquid-liquid partitioning with a less polar solvent.[3]
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Extraction Technique: Maceration with stirring is a common method.[3] Ensure sufficient extraction time and an appropriate solvent-to-solid ratio. For enhanced extraction efficiency, consider techniques like pressurized hot water extraction.[5]
-
Compound Degradation: this compound can be unstable. Minimize exposure to high temperatures and direct light during the extraction process.
Q2: Emulsion formation during liquid-liquid extraction.
A2: Emulsions are a common issue when partitioning plant extracts, especially those containing surfactants like compounds.[6] To address this:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for phase contact.[6]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and can help break the emulsion.[6]
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Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help to resolve the emulsion.[6]
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Centrifugation: If the emulsion persists, centrifuging the mixture at a low speed can aid in phase separation.
Q3: Difficulty in isolating pure this compound from the crude extract.
A3: The isolation of a pure compound from a complex plant extract often requires multiple chromatographic steps.
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Bioactivity-Guided Fractionation: This is a highly effective strategy.[1][7] Test the fractions from your initial chromatographic separation for the desired biological activity (e.g., phytotoxic or antifungal) to guide the purification process.[1][2]
-
Chromatographic Techniques:
-
Column Chromatography: Use silica gel as the stationary phase with a gradient of solvents, such as chloroform/isopropanol or n-hexane/ethyl acetate, to perform the initial fractionation.
-
Preparative Thin-Layer Chromatography (TLC): This can be used for further purification of the fractions obtained from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification of this compound to a high degree of purity.[4][8]
-
Q4: Co-extraction of interfering compounds.
A4: Plant extracts are complex mixtures, and co-extraction of other compounds is expected.
-
Selective Extraction: To minimize the extraction of highly polar compounds like chlorophyll, an initial wash of the plant material with a non-polar solvent like hexane can be performed.[4]
-
Defatting: If working with a crude extract that is rich in lipids, a defatting step using a non-polar solvent may be necessary before proceeding with the main extraction.
-
Chromatographic Separation: As mentioned in A3, a combination of chromatographic techniques is essential to separate this compound from other co-extracted metabolites.
Frequently Asked Questions (FAQs)
Q1: Which Conyza species are known to contain this compound?
A1: this compound has been identified in Conyza bonariensis and Conyza canadensis.[1][2]
Q2: What is the reported biological activity of this compound?
A2: this compound exhibits a range of biological activities, including:
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Allelopathic (phytotoxic) activity against various plant species, including Cuscuta campestris, Lactuca sativa, and Agrostis stolonifera.[1]
-
Fungitoxic activity against plant pathogenic fungi such as Colletotrichum species and Verticillium dahliae.[1][2][9]
-
Inhibitory activity on the radicle growth of parasitic weeds like Orobanche and Phelipanche species.[7]
Q3: What are the key spectroscopic features for identifying this compound?
A3: The identification of this compound is typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (ESI-MS).[1][3] The characteristic signals in the NMR spectra and the molecular ion peak in the mass spectrum are used for structural elucidation.
Q4: Is a synthetic route available for this compound?
A4: Yes, due to the low amounts of this compound that can be isolated from natural sources, a synthetic route has been developed to provide larger quantities for biological evaluation.[5][10]
Data Presentation
Table 1: Bioactivity of this compound
| Biological Activity | Target Organism | Metric | Value | Reference |
| Phytotoxicity | Cuscuta campestris | IC50 | 24.8 µg/mL | [1][3] |
| Phytotoxicity | Lemna paucicostata | IC50 | 104 µM | [2] |
| Nematicidal Activity | Meloidogyne incognita | IC50 | 78.6 mg/L | [8] |
Table 2: Extraction Yields of this compound
| Extraction Method | Plant Species | Yield | Reference |
| Pressurized Hot Water Extraction | Conyza bonariensis | 1.46 mg/g | [5] |
| n-hexane extraction followed by chromatography | Conyza bonariensis | Not specified, but 41.5 mg obtained from 221.4 mg of n-hexane extract |
Experimental Protocols
Protocol 1: Solvent Extraction and Bioactivity-Guided Fractionation
This protocol is based on the methods described for the isolation of this compound from Conyza bonariensis.[1][3]
-
Plant Material Preparation:
-
Collect fresh aerial parts of Conyza bonariensis.
-
Lyophilize the plant material to dryness.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in dichloromethane (or n-hexane) at a ratio of 1:10 (w/v) overnight with constant stirring at room temperature.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Bioactivity-Guided Fractionation:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Perform column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor the separation by TLC.
-
Test each fraction for the desired biological activity (e.g., phytotoxicity assay).
-
-
Purification:
-
Pool the active fractions and concentrate them.
-
Perform preparative TLC on the pooled active fractions using a suitable solvent system (e.g., n-hexane/EtOAc 75:25, v/v).
-
Scrape the band corresponding to this compound and elute the compound from the silica gel with a suitable solvent (e.g., ethyl acetate).
-
For higher purity, subject the isolated compound to HPLC.
-
-
Identification:
-
Confirm the identity of the purified compound as this compound using 1H NMR, 13C NMR, and mass spectrometry.
-
Visualizations
Caption: Workflow for Bioactivity-Guided Isolation of this compound.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. (Z)-Lachnophyllum lactone | CAS:81122-95-4 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Characterization of Conyza bonariensis Allelochemicals against Broomrape Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 10. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Purification challenges and solutions for (4Z)-Lachnophyllum Lactone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (4Z)-Lachnophyllum Lactone. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the purification of this bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges include:
-
Isomerization: The Z-configuration of the exocyclic double bond is susceptible to acid-catalyzed isomerization to the more thermodynamically stable E-isomer, particularly during silica gel chromatography.[1]
-
Thermal Instability: As a furanone, this compound can be sensitive to heat, which may lead to degradation or isomerization.[2][3] Heating furanones can cause interconversion of isomers and decomposition.[4][5]
-
Co-eluting Impurities: When isolating from natural sources like Conyza bonariensis, structurally similar compounds, such as (4Z,8Z)-matricaria lactone and various terpenes, can co-elute, making separation difficult.[6]
Q2: My NMR spectrum shows a mixture of Z and E isomers after column chromatography. What happened?
A2: The acidic nature of standard silica gel can catalyze the isomerization of the Z-isomer to the E-isomer.[1] This is a common issue with γ-alkylidenebutenolides. To minimize this, you can use deactivated silica gel or an alternative purification method like preparative HPLC or recrystallization.
Q3: What are the typical impurities I should expect when isolating from Conyza bonariensis?
A3: Besides the E-isomer, common impurities include other acetylenic compounds like matricaria lactones, as well as various terpenes and esters such as lachnophyllum methyl ester.[1][6]
Q4: Is this compound stable in solution?
A4: this compound is relatively stable compared to some related compounds. One study showed that it degraded by only 8.5% in 24 hours and 67% over 16 days in an aqueous medium under controlled conditions.[7][8] However, stability can be affected by pH, temperature, and light exposure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low final yield after purification. | 1. Degradation on silica gel. 2. Isomerization leading to loss of the target Z-isomer. 3. Incomplete extraction from the initial matrix. | 1. Use deactivated (neutralized) silica gel or switch to alumina. 2. Consider preparative HPLC or recrystallization as an alternative to column chromatography. 3. Optimize extraction parameters (solvent, time, temperature). |
| Presence of the E-isomer in the final product. | Acid-catalyzed isomerization on silica gel. | 1. Neutralize silica gel by pre-treating with a base like triethylamine. 2. Use a less acidic stationary phase like alumina. 3. Employ non-chromatographic methods such as recrystallization. |
| Co-elution of impurities with the desired lactone. | Structurally similar compounds with close polarity. | 1. Optimize the solvent system for column chromatography to improve resolution. 2. Use preparative HPLC with a high-resolution column. 3. Attempt fractional crystallization. |
| The compound appears to degrade upon solvent removal. | Thermal instability. | 1. Use a rotary evaporator at a low temperature (e.g., < 30°C). 2. Avoid prolonged heating. 3. For small volumes, remove the solvent under a stream of inert gas at room temperature. |
Quantitative Data on Purification Yields
Direct comparison of purification methods is challenging due to variations in starting materials and reporting standards in the literature. The following table summarizes available data.
| Purification Method | Starting Material | Reported Yield | Purity | Source |
| Flash Chromatography | Synthetic reaction mixture | 46% | Not specified | [9] |
| Column Chromatography followed by Preparative TLC | Conyza bonariensis n-hexane extract fraction | ~39% (from fraction) | High (implied by NMR) | [7] |
Note: The ~39% yield is an estimation based on the reported masses of the fraction and the final product.
Experimental Protocol: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound using silica gel column chromatography, with modifications to minimize isomerization.
Materials:
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Crude extract or synthetic mixture containing this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine
-
Hexane (or n-hexane)
-
Ethyl acetate
-
Glass column
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Fraction collector or test tubes
-
TLC plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane:ethyl acetate).
-
To minimize isomerization, add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
-
Column Packing:
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent as needed to elute the compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using TLC.
-
Visualize the spots under a UV lamp. This compound is UV active.
-
Combine the fractions containing the pure compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator at low temperature (< 30°C).
-
Visualizations
Caption: Troubleshooting decision tree for this compound purification.
Caption: General workflow for the purification of this compound.
References
- 1. Characterization of Conyza bonariensis Allelochemicals against Broomrape Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 3. US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01224K [pubs.rsc.org]
Technical Support Center: Pd-Cu Bimetallic Cascade Cyclization for Lactone Synthesis
This guide provides troubleshooting advice and experimental protocols for researchers utilizing Pd-Cu bimetallic cascade cyclization in the synthesis of lactones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Pd-Cu bimetallic cascade cyclization for lactone synthesis.
Issue 1: Low to No Product Yield
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Question: My reaction shows very low or no conversion to the desired lactone. What are the potential causes and how can I fix this?
-
Answer: Low or no yield is a common issue that can stem from several factors related to the catalysts, reagents, or reaction conditions.
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Catalyst Inactivity: Both palladium and copper catalysts are susceptible to deactivation.
-
Palladium (Pd): The Pd(0) active species can be sensitive to air and moisture. Ensure all reagents and solvents are thoroughly degassed and dried. The choice of palladium precursor and ligands is also critical. If using Pd(OAc)₂, ensure it is high purity.
-
Copper (Cu): The copper co-catalyst plays a crucial role in transmetallation.[1][2] The choice of copper salt (e.g., CuI, Cu(OAc)₂, CuTC) can significantly impact the reaction. Ensure the copper salt is fresh and handled under an inert atmosphere. The presence of certain ligands can either stabilize or inhibit the copper catalyst.[3]
-
-
Improper Reaction Conditions:
-
Temperature: These cascade reactions are often temperature-sensitive. A temperature that is too low may result in no reaction, while a temperature that is too high can lead to catalyst decomposition or side product formation. An optimization screen of the reaction temperature is recommended.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence catalyst solubility and reactivity. Common solvents include THF, dioxane, toluene, and DMF. If catalyst solubility is an issue, consider a different solvent system.
-
Base: The choice and stoichiometry of the base are critical for the generation of the active nucleophile.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can affect the reaction rate.
-
-
Substrate Issues:
-
Purity: Impurities in the starting material can poison the catalysts. Ensure your substrate is purified before use.
-
Steric Hindrance: Highly substituted or sterically hindered substrates may react slower or require more forcing conditions. Increasing catalyst loading or reaction time might be necessary.
-
-
Issue 2: Formation of Undesired Side Products
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Question: I am observing significant formation of side products, such as homocoupling of the starting material or decomposition. What can I do to improve selectivity?
-
Answer: The formation of side products often points to an imbalance in the rates of the catalytic cycles or competing reaction pathways.
-
Homocoupling (e.g., Glaser coupling): This is a common side reaction in copper-catalyzed reactions involving terminal alkynes.[1] It can be suppressed by carefully controlling the concentration of the copper catalyst and ensuring the palladium-catalyzed step is efficient.
-
Decomposition: Substrate or product decomposition can occur at elevated temperatures. Try running the reaction at a lower temperature for a longer duration.
-
Formation of Isomers: In some cases, undesired regio- or stereoisomers may form. The ligand on the palladium catalyst often controls the selectivity of the cyclization step. Screening different phosphine or N-heterocyclic carbene (NHC) ligands can improve the desired isomer ratio.
-
Issue 3: Reaction Stalls Before Completion
-
Question: My reaction starts well but seems to stall before all the starting material is consumed. What could be the cause?
-
Answer: A stalling reaction often indicates catalyst deactivation over time.
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Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions for extended periods. This can be due to thermal instability or reaction with impurities.
-
Product Inhibition: The product formed may coordinate to the metal center and inhibit further catalytic turnover.
-
Solution: Consider a slow addition of one of the reagents or the catalyst to maintain a low concentration of reactive intermediates. It may also be beneficial to use a more robust ligand system to stabilize the palladium catalyst.
-
Quantitative Data Summary
The efficiency of the Pd-Cu bimetallic cascade cyclization is highly dependent on the specific reaction parameters. The following tables summarize the impact of key variables on reaction outcomes.
Table 1: Effect of Catalysts and Ligands on Yield
| Entry | Pd Source (mol%) | Cu Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | - | THF | 80 | 75 |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | - | DMF | 100 | 85 |
| 3 | Pd(OAc)₂ (5) | Cu(OAc)₂ (10) | Xantphos (6) | Toluene | 110 | 92 |
| 4 | Pd₂(dba)₃ (2.5) | CuTC (5) | SPhos (6) | Dioxane | 100 | 88 |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | THF | 80 | 12 | 65 |
| 2 | Cs₂CO₃ (2.0) | THF | 80 | 12 | 78 |
| 3 | K₃PO₄ (2.0) | Dioxane | 100 | 8 | 90 |
| 4 | DBU (1.5) | Toluene | 110 | 6 | 72 |
Experimental Protocols
General Procedure for Pd-Cu Bimetallic Cascade Cyclization for Lactone Synthesis
This protocol provides a general starting point. The specific substrate, catalysts, ligands, base, and solvent may require optimization.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Copper (I) or (II) salt (e.g., CuI, CuTC, Cu(OAc)₂)
-
Ligand (if required, e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, toluene)
-
Starting material (e.g., a halo-substituted carboxylic acid with a tethered alkyne)
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precursor, copper salt, ligand (if applicable), and base.
-
Reagent Addition: Add the starting material to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalysts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired lactone.
Visualizations
The following diagrams illustrate the key aspects of the Pd-Cu bimetallic cascade cyclization for lactone synthesis.
Caption: Proposed mechanism for Pd-Cu bimetallic cascade cyclization.
Caption: General experimental workflow for lactone synthesis.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. Bimetallic catalysis for C–C and C–X coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Consistent Bioassay Results with (4Z)-Lachnophyllum Lactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with (4Z)-Lachnophyllum Lactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring acetylenic furanone.[1][2][3][4][5][6] It has demonstrated a range of biological activities, including:
-
Phytotoxic (herbicidal) activity: It inhibits the seedling growth of various parasitic weeds like Cuscuta campestris, Orobanche minor, and Phelipanche ramosa.[2][5][7]
-
Antifungal activity: It has been shown to inhibit the mycelial growth of plant pathogenic fungi such as Verticillium dahliae.[5]
-
Nematicidal activity: It has also exhibited activity against nematodes.[8][9]
Q2: What is the proposed mechanism of action for this compound's bioactivity?
The biological activities of this compound are believed to be associated with its α,β-unsaturated lactone structure. This chemical feature makes the compound susceptible to a Michael addition reaction, where it can covalently bind to nucleophilic residues, such as cysteine, in target proteins, thereby inhibiting their function.[10][11]
Q3: What are the key considerations for preparing this compound for bioassays?
-
Solubility: this compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[2][12] For aqueous bioassays, it is typically dissolved in a minimal amount of solvent and then diluted to the final concentration in the assay medium. It is crucial to include a solvent control in your experiments to account for any potential effects of the solvent on the biological system.
-
Stability: this compound is relatively stable compared to similar compounds like (4Z,8Z)-Matricaria lactone. However, it is still advisable to prepare fresh solutions for each experiment and store the stock solution at a low temperature (e.g., -20°C) in the dark to minimize degradation.[3][4][6]
Q4: I am observing inconsistent IC50/EC50 values in my bioassays. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that the stock solution of this compound is fresh and has been stored properly. Degradation of the compound will lead to a decrease in its effective concentration.
-
Solvent Effects: High concentrations of solvents like DMSO can have their own biological effects. Always include a solvent control and ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects the assay (typically <1%).
-
Assay Conditions: Factors such as temperature, humidity, light intensity, and incubation time can significantly impact biological assays.[13][14] Maintain consistent environmental conditions for all experiments.
-
Biological Variability: The physiological state of the test organisms (e.g., cell passage number, plant age, fungal spore viability) can introduce variability. Use organisms from the same batch and at a consistent growth stage.
Troubleshooting Guides
Phytotoxicity Bioassay: Seedling Growth Inhibition
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition observed even at high concentrations | Compound inactivity: The compound may have degraded. | Prepare a fresh stock solution of this compound. Verify the purity and identity of your compound if possible. |
| Low bioavailability: The compound may not be effectively taken up by the seedlings. | Consider using a different solvent or adding a non-toxic surfactant to the assay medium to improve solubility and uptake. | |
| Resistant plant species: The selected plant species may be naturally resistant. | Test a range of plant species known to be susceptible to phytotoxic compounds. | |
| High variability between replicates | Uneven application: Inconsistent application of the test solution to the filter paper or agar. | Ensure uniform moistening of the substrate. Use precise pipetting techniques. |
| Inconsistent seed quality: Seeds may have varying viability or germination rates. | Use a certified seed lot with high germination rates. Pre-germinate seeds and select uniform seedlings for the assay. | |
| Environmental fluctuations: Variations in light, temperature, or humidity in the growth chamber.[13] | Monitor and control environmental conditions strictly. Rotate the position of petri dishes within the chamber. | |
| Solvent control shows inhibition | Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Perform a dose-response curve for the solvent alone to determine its non-toxic concentration range. Keep the final solvent concentration below this threshold and consistent across all treatments. |
| Seed germination is erratic | Seed dormancy: Some seeds require specific treatments (e.g., scarification, stratification) to break dormancy. | Check the specific germination requirements for your chosen plant species and apply the necessary pre-treatments. |
Antifungal Bioassay: Mycelial Growth Inhibition
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of fungal growth | Compound inactivity: Degradation of this compound. | Prepare fresh stock solutions. Ensure proper storage of the compound. |
| Inappropriate assay medium: The medium may interfere with the compound's activity. | Test different growth media to find one that supports fungal growth without inactivating the compound. | |
| Fungal resistance: The fungal strain may be resistant to this class of compounds. | Test against a panel of different fungal species or strains. Include a known antifungal agent as a positive control. | |
| Irregular colony growth in controls | Contamination: Bacterial or other fungal contamination. | Use sterile techniques for all manipulations. Prepare media and handle cultures in a laminar flow hood.[1] |
| Uneven inoculum: Inconsistent amount of fungal mycelium or spores used for inoculation. | Use a standardized inoculum, such as a specific volume of a spore suspension with a known concentration or a mycelial plug of a consistent size. | |
| Precipitation of the compound in the medium | Poor solubility: The concentration of the compound exceeds its solubility in the aqueous medium. | Lower the final concentration of the compound. Increase the concentration of the co-solvent (e.g., DMSO) slightly, ensuring it remains within the non-toxic range. |
| High variability in inhibition zones | Inconsistent diffusion: Uneven diffusion of the compound from the filter disc into the agar. | Ensure filter discs are fully saturated with the test solution and placed firmly onto the agar surface. Use a consistent volume of agar in each plate. |
Data Presentation
Table 1: Phytotoxic Activity of this compound
| Organism | Bioassay | Parameter | Value | Reference |
| Cuscuta campestris | Seedling Growth Inhibition | IC50 | 24.8 µg/mL | [2][7] |
| Lemna paucicostata | Growth Inhibition | IC50 | 104 µM | |
| Orobanche minor | Radicle Growth Inhibition | ~70% inhibition at 0.3 mM | [5] | |
| Phelipanche ramosa | Radicle Growth Inhibition | ~40% inhibition at 0.3 mM | [5] |
Table 2: Ecotoxicological Data for this compound (LAC)
| Organism | Endpoint | Parameter | Value (mg L⁻¹) | Reference |
| Aliivibrio fischeri | Acute Toxicity | EC10 | 0.524 | [6] |
| EC50 | 8.078 | [6] | ||
| Raphidocelis subcapitata | Growth Inhibition | EC10 | 0.304 | [6] |
| EC50 | 9.880 | [6] | ||
| Daphnia magna | Immobilization (48h) | EC50 | 1.728 | [4][6] |
| Lepidum sativum | Shoot Length Inhibition | EC50 | 85.89 | [6] |
Experimental Protocols
Protocol 1: Seedling Growth Inhibition Bioassay
This protocol is adapted from methodologies used for assessing the phytotoxicity of natural compounds.[2][7][12]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Petri dishes (6 cm diameter)
-
Whatman No. 1 filter paper
-
Seeds of the target plant species (e.g., Cuscuta campestris)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Ensure the final DMSO concentration is consistent across all treatments and the control (e.g., 1%).
-
Prepare a solvent control containing the same final concentration of DMSO as the test solutions.
-
Use sterile distilled water as a negative control.
-
-
Assay Setup:
-
Place one sheet of Whatman No. 1 filter paper in each sterile petri dish.
-
Apply 1 mL of the respective test solution, solvent control, or negative control to the filter paper in each dish.
-
Place a predetermined number of seeds (e.g., 10-20) evenly on the moistened filter paper.
-
-
Incubation:
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).
-
-
Data Collection and Analysis:
-
After a specified incubation period (e.g., 5-7 days), measure the radicle length (or shoot length) of each seedling.
-
Calculate the percentage of inhibition for each treatment relative to the negative control using the formula:
-
% Inhibition = [1 - (Mean radicle length of treatment / Mean radicle length of control)] * 100
-
-
Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the concentration.
-
Protocol 2: Antifungal Mycelial Growth Inhibition Assay
This protocol is based on standard methods for evaluating the antifungal activity of natural products against filamentous fungi like Verticillium dahliae.[15][16][17][18]
Materials:
-
This compound
-
DMSO
-
Potato Dextrose Agar (PDA)
-
Actively growing culture of the target fungus (e.g., Verticillium dahliae)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Amended Media:
-
Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C.
-
Prepare stock solutions of this compound in DMSO.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-inhibitory.
-
Prepare control plates containing PDA with the same concentration of DMSO as the treatment plates.
-
-
Inoculation:
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
-
Incubation:
-
Seal the plates with parafilm and incubate them at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plates reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula:
-
MGI (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treatment plates.
-
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth).
-
Mandatory Visualizations
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. figshare.com [figshare.com]
- 6. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 14. agrio.app [agrio.app]
- 15. A Rapid Colorimetric Microtiter Bioassay to Evaluate Fungicide Sensitivity Among Verticillium dahliae Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. mdpi.com [mdpi.com]
Managing photoisomerization of (4Z)-Lachnophyllum Lactone during experiments
Welcome to the technical support center for (4Z)-Lachnophyllum Lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the photoisomerization of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it photosensitive?
A1: this compound is a naturally occurring acetylenic furanone with potential applications as a bioherbicide and antifungal agent.[1] Its structure contains a Z-configured exocyclic double bond which can absorb light energy, leading to rotation around the carbon-carbon double bond and conversion to the E-isomer. This process is known as photoisomerization. A general method for visible light-induced photoisomerization of γ-(Z)-alkylidenebutenolides to their E-isomers has been reported, indicating that this class of compounds is susceptible to this transformation.[1]
Q2: What are the potential consequences of photoisomerization in my experiments?
A2: Photoisomerization changes the three-dimensional structure of the molecule, which can significantly impact its biological activity and physicochemical properties. This can lead to inconsistent experimental results, reduced efficacy of the compound, and difficulties in data interpretation. The biological activity of related compounds has been shown to be dependent on the stereochemistry of the exocyclic double bond.
Q3: How can I detect and quantify the Z- and E-isomers of Lachnophyllum Lactone?
A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective techniques for separating and quantifying isomers. For similar γ-alkylidenebutenolides, HPLC methods have been developed to separate Z and E isomers.[2] 1H NMR spectroscopy can also be used to distinguish between the isomers by observing differences in the chemical shifts of the protons near the double bond.[2]
Q4: Are there other factors besides light that can cause isomerization?
A4: Yes, acidic conditions have been shown to catalyze the Z-E isomerization of γ-alkylidenebutenolides.[2] Therefore, it is crucial to control the pH of your experimental solutions. While the (Z)-isomer is often the predominant form in newly prepared samples, it can partially convert to the more thermodynamically stable (E)-isomer in the presence of acid.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent bioactivity or variable experimental results. | Uncontrolled photoisomerization of this compound to the (4E)-isomer. | Implement strict light-protection protocols. Work in a dimly lit room or use a dark box. Wrap all glassware and containers with aluminum foil. Use amber-colored vials for storage and sample preparation. |
| Isomerization catalyzed by acidic conditions. | Ensure all solvents and buffers are neutral and free of acidic contaminants. If acidic conditions are necessary for the experiment, minimize the exposure time and maintain a consistent pH. | |
| Appearance of a new, unexpected peak in HPLC analysis. | Formation of the (4E)-isomer from the (4Z)-isomer due to light exposure or acidic conditions. | Analyze a sample of the starting material to confirm its isomeric purity. Run a control experiment where the compound is intentionally exposed to light or acidic conditions to identify the retention time of the (4E)-isomer. |
| Changes in the 1H NMR spectrum of the compound over time. | Z to E isomerization occurring in the NMR solvent, especially if the solvent is acidic (e.g., CDCl3 with traces of HCl). | Use a neutral NMR solvent (e.g., acetone-d6, benzene-d6) or add a small amount of a non-reactive acid scavenger (e.g., pyridine-d5) to the CDCl3. Analyze the sample immediately after preparation. |
| Low yield of the desired (4Z)-isomer after synthesis or extraction. | Isomerization during the workup or purification steps. | Minimize exposure to light during all procedures. Use neutral or slightly basic conditions during extraction and chromatography if the compound's stability allows. |
Experimental Protocols
Protocol for Handling and Storage of this compound to Minimize Photoisomerization
-
Storage:
-
Store the solid compound in an amber-colored glass vial, tightly sealed.
-
For long-term storage, place the vial in a light-proof container and store at -20°C or below.
-
For solutions, use amber-colored volumetric flasks and vials. If amberware is unavailable, wrap standard glassware completely in aluminum foil.
-
-
Sample Preparation:
-
Perform all manipulations, including weighing and dissolution, in a dimly lit room or under a fume hood with the sash lowered and the light turned off.
-
Use red or yellow photographic safelights if illumination is necessary, as these wavelengths are less likely to induce photoisomerization.
-
Prepare solutions fresh whenever possible. If solutions need to be stored, keep them in the dark at low temperatures (2-8°C).
-
-
During Experiments:
-
Cover multi-well plates with light-blocking lids or aluminum foil during incubation steps.
-
If using a plate reader or other instrument that exposes the sample to light, minimize the exposure time.
-
For reactions conducted over extended periods, ensure the reaction vessel is shielded from ambient light.
-
Protocol for Monitoring Isomeric Purity by HPLC
This is a general protocol based on methods for similar compounds and should be optimized for your specific instrument and conditions.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
A normal-phase silica column or a reverse-phase C18 column can be tested for optimal separation. For similar compounds, both have been used effectively.
-
-
Mobile Phase:
-
For normal-phase HPLC, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like isopropanol or ethyl acetate is a good starting point.
-
For reverse-phase HPLC, a gradient of water and acetonitrile or methanol is typically used.
-
-
Detection:
-
Monitor the elution profile at the UV absorbance maximum of this compound.
-
-
Procedure:
-
Dissolve a small amount of the lactone in the mobile phase or a compatible solvent.
-
Inject the sample onto the column and run the separation.
-
Identify the peaks corresponding to the (4Z) and (4E) isomers based on their retention times. The relative peak areas can be used to determine the isomeric ratio.
-
Visualizations
Caption: Workflow for handling this compound.
Caption: Isomerization pathways for Lachnophyllum Lactone.
References
Technical Support Center: Enhancing the Solubility of (4Z)-Lachnophyllum Lactone for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize (4Z)-Lachnophyllum Lactone for various biological assays. This resource includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and data on solvent compatibility.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Aqueous Media
-
Question: I dissolved this compound in 100% DMSO to make a stock solution. When I add it to my cell culture medium or aqueous buffer, a white precipitate forms immediately. What is causing this and how can I fix it?
-
Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like this compound.[1] It occurs when the compound, which is soluble in the organic solvent (DMSO), is rapidly introduced into an aqueous environment where its solubility is much lower. The DMSO is diluted, and the lactone can no longer stay in solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of the lactone in the aqueous medium exceeds its solubility limit. Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation. Solution: Perform a serial dilution. First, create an intermediate dilution of the stock in your assay medium. Then, add this intermediate dilution to the final volume. Always add the compound solution to the medium, not the other way around, and do so dropwise while gently vortexing.[1] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. Solution: Always use pre-warmed (e.g., 37°C for cell-based assays) aqueous media or buffers when preparing your final dilutions.[1][2] |
| High Final DMSO Concentration | While DMSO aids solubility, high concentrations can be toxic to cells. However, too low a concentration might not be sufficient to keep the compound in solution. Solution: Maintain a final DMSO concentration that balances solubility and cell viability, typically not exceeding 0.5% for most cell lines.[3] Note that for some assays, a higher concentration of up to 2% has been used.[4] |
Issue: Compound Precipitates Over Time During Incubation
-
Question: My solution of this compound was clear initially, but after a few hours in the incubator, I noticed a precipitate. What should I do?
-
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment.
| Potential Cause | Recommended Solution |
| Temperature and pH Shifts | The environment inside an incubator (e.g., 37°C, 5% CO₂) can alter the temperature and pH of the medium, which can affect compound solubility over time.[2] Solution: Ensure your medium is properly buffered for the incubator's CO₂ concentration. Test the compound's stability in the medium over the intended duration of the experiment. |
| Interaction with Media Components | The lactone may interact with proteins (e.g., in fetal bovine serum) or other components in the medium, leading to aggregation and precipitation.[2] Solution: Consider reducing the serum concentration if your experimental design allows. Alternatively, using a formulation with solubilizing agents like cyclodextrins could be explored. |
| Evaporation | In long-term experiments, evaporation can concentrate the compound in the medium, exceeding its solubility limit. Solution: Ensure proper humidification of the incubator and use culture plates with low-evaporation lids. For extended experiments, consider sealing plates with gas-permeable membranes.[2] |
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to prepare a stock solution of this compound?
-
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other poorly water-soluble natural products.[3]
-
-
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
-
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.
-
-
Q3: Can I use other solvents besides DMSO?
-
A3: Other water-miscible organic solvents like ethanol or methanol can be used. However, their potential for cytotoxicity should also be evaluated. For in vivo studies, co-solvents such as polyethylene glycol 400 (PEG400), propylene glycol, or surfactants like Tween 80 may be more appropriate.[3]
-
-
Q4: How should I store my stock solution of this compound?
Data Presentation
Table 1: Solubility and Compatibility of this compound
| Solvent/System | Solubility/Compatibility | Recommended Use | Notes |
| 100% DMSO | High | Primary stock solution | A universal solvent for many nonpolar and polar compounds.[3] |
| Ethanol | Moderate | Alternative for stock solution | May be more suitable for certain assays where DMSO is not ideal. |
| Methanol | Moderate | Alternative for stock solution | Similar to ethanol, assess for cytotoxicity. |
| Aqueous Buffers (e.g., PBS) | Very Low | Final assay buffer | Direct dissolution is not recommended. |
| Cell Culture Media (e.g., DMEM) | Very Low | Final assay medium | Requires a co-solvent like DMSO. |
| Water with 2% DMSO | Soluble up to 100 µg/mL | Phytotoxicity assays | A concentration of 2% DMSO has been successfully used in some biological assays with this compound.[4] |
Table 2: Reported Biological Activity of this compound
| Assay Type | Organism/Cell Line | Reported Activity (EC₅₀/IC₅₀) | Reference |
| Phytotoxicity | Cuscuta campestris | IC₅₀ = 24.8 µg/mL | [4] |
| Aquatic Toxicity | Aliivibrio fischeri | EC₅₀ = 8.078 mg/L | [5] |
| Algal Growth Inhibition | Raphidocelis subcapitata | EC₅₀ = 9.880 mg/L | [5] |
| Aquatic Invertebrate Toxicity | Daphnia magna | EC₅₀ = 1.728 mg/L (48h) | [5] |
| Terrestrial Plant Toxicity | Lepidum sativum (shoot length) | EC₅₀ = 85.89 mg/L | [5] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions for Cell-Based Assays
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming (to 37°C) can be applied.
-
-
Preparation of Intermediate Stock Solutions in DMSO:
-
To create a range of concentrations for your assay while maintaining a constant final DMSO concentration, prepare intermediate stocks by serially diluting the 10 mM stock in 100% DMSO.
-
For example, to get a 5 mM stock, mix an equal volume of the 10 mM stock with 100% DMSO.
-
-
Preparation of Final Working Solutions (maintaining 0.1% DMSO):
-
Pre-warm your complete cell culture medium to 37°C.
-
For each desired final concentration, add 1 µL of the corresponding intermediate DMSO stock to 999 µL of the pre-warmed medium. This creates a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.[6]
-
Gently vortex the solution immediately after adding the DMSO stock to ensure proper mixing and minimize precipitation.
-
-
Application to Cells:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentration of this compound.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Create a serial dilution of the compound in 100% DMSO in a microcentrifuge tube or 96-well plate.
-
Add a fixed volume of each DMSO dilution to a corresponding volume of your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, the absorbance can be read at a wavelength of around 600 nm, where an increase in absorbance indicates precipitation.[1]
-
The highest concentration that remains clear is the maximum working soluble concentration for your specific experimental conditions.
Visualizations
References
Minimizing solvent toxicity in (4Z)-Lachnophyllum Lactone extraction
Technical Support Center: (4Z)-Lachnophyllum Lactone Extraction
Welcome to the technical support center for the extraction of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing solvent toxicity during the extraction process. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols that emphasize green chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What are the conventional solvents used for this compound extraction and their associated toxicities?
A1: Traditionally, the extraction of lipophilic compounds like this compound from plant matrices has utilized various organic solvents.[1][2] Common choices include hexane, chloroform, and dichloromethane.[3] While effective, these solvents are associated with significant health and environmental hazards.[3][4] For instance, n-hexane is a known neurotoxin, and chlorinated hydrocarbons like dichloromethane and chloroform are suspected carcinogens and can cause damage to the liver and central nervous system.[5]
Q2: What are safer, "green" solvent alternatives for this extraction?
A2: The principles of green chemistry encourage the use of less hazardous and more environmentally benign solvents.[6] For a moderately polar compound like this compound, several greener alternatives exist. Bio-solvents such as ethanol and ethyl lactate are excellent options as they are biodegradable and have lower toxicity profiles.[7][8][9] Supercritical fluids, particularly supercritical carbon dioxide (SC-CO₂), represent a highly effective and non-toxic alternative.[7][8] SC-CO₂ is particularly advantageous as it is non-flammable, readily available, and leaves no solvent residue in the final extract.[8][10]
Q3: How do I select an appropriate green solvent for my extraction?
A3: Solvent selection should be guided by the principle of "like dissolves like." A useful tool for this is the Hansen Solubility Parameters (HSP), which characterize solvents based on their dispersion, polarity, and hydrogen bonding forces.[11][12][13] By matching the HSP of the target molecule, this compound, with that of the solvent, you can predict solubility and optimize your extraction.[14][15] Additionally, consider factors such as solvent toxicity, environmental impact, boiling point for ease of removal, and cost.[16]
Q4: What advanced extraction techniques can help reduce solvent consumption and improve safety?
A4: Several modern extraction techniques can significantly reduce solvent use and exposure to hazardous materials. These include:
-
Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to shorter extraction times and reduced solvent volume.[17][18][19]
-
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly CO₂, as the extraction solvent.[20] SFE is highly selective and efficient, and the solvent is easily removed by depressurization, yielding a solvent-free extract.[21]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[21][22]
Q5: How can I ensure the stability of this compound during extraction?
A5: this compound, being a polyacetylene, may be sensitive to heat and light.[23][24][25][26] To prevent degradation, it is advisable to use extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction at a controlled room temperature or Supercritical Fluid Extraction, which can be performed at near-ambient temperatures.[20] It is also recommended to work in a dimly lit environment and to store extracts in amber vials to protect them from light.
Data Presentation
Table 1: Comparison of Common Solvents for Extraction
| Solvent | Boiling Point (°C) | Health Hazards | Environmental Hazards | Notes |
| n-Hexane | 69 | Neurotoxin, skin irritant[3] | Volatile Organic Compound (VOC), air pollutant | High extraction efficiency for nonpolar compounds. |
| Dichloromethane | 40 | Suspected carcinogen, CNS depressant[5] | VOC, groundwater contaminant | Highly effective but significant health risks. |
| Chloroform | 61 | Suspected carcinogen, liver and kidney damage[5] | VOC, air pollutant | Similar to dichloromethane in efficacy and risk. |
| Ethanol | 78 | Low toxicity, flammable | Biodegradable, renewable resource[6] | Good "green" alternative with moderate polarity. |
| Ethyl Acetate | 77 | Irritant, low toxicity | Readily biodegradable | Another effective green solvent. |
| Supercritical CO₂ | 31 (critical temp) | Non-toxic, asphyxiant in high conc. | Greenhouse gas, but used in a closed loop | Excellent for heat-sensitive compounds, no residue.[27] |
Table 2: Performance of Green Solvents in this compound Extraction (Hypothetical Data)
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield (mg/g) | Purity (%) |
| Maceration | Ethanol (95%) | 25 | 1440 | 1.8 | 75 |
| Soxhlet | Ethanol (95%) | 78 | 360 | 2.5 | 80 |
| UAE | Ethanol (95%) | 40 | 30 | 2.8 | 85 |
| SFE | Supercritical CO₂ | 40 | 60 | 3.2 | 92 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Incomplete cell disruption of plant material. | 1. Use a solvent with a polarity better matched to this compound. Consider a co-solvent system (e.g., SC-CO₂ with a small amount of ethanol). 2. Optimize extraction parameters. For UAE, try increasing sonication time or power. For SFE, adjust pressure and temperature. 3. Ensure the plant material is finely ground to increase surface area. |
| Co-extraction of Impurities | 1. Solvent is not selective enough. 2. Extraction conditions are too harsh. | 1. For SFE, fine-tune the density of the SC-CO₂ by adjusting pressure and temperature to target the lactone more specifically. 2. Reduce extraction temperature or time. 3. Perform a post-extraction purification step, such as column chromatography. |
| Degradation of Lactone | 1. Exposure to high temperatures. 2. Prolonged exposure to light or air. | 1. Use a low-temperature extraction method like UAE or SFE.[28] 2. Work in a dark or low-light environment and use an inert atmosphere (e.g., nitrogen or argon) if possible. Store extracts at low temperatures in amber vials. |
| Difficulty Removing Solvent | 1. High boiling point of the solvent. 2. Formation of an azeotrope. | 1. Use a rotary evaporator under reduced pressure to remove the solvent. 2. If using SFE with SC-CO₂, the solvent is removed by simple depressurization.[10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Ethanol
Objective: To extract this compound using a green solvent with the aid of ultrasonication.
Materials:
-
Dried and powdered plant material containing this compound
-
95% Ethanol
-
Ultrasonic bath or probe sonicator
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol to the flask (solid-to-liquid ratio of 1:10).
-
Place the flask in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.
-
After sonication, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Wash the solid residue with an additional 20 mL of 95% ethanol and combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Store the crude extract in an amber vial at -20°C.
Protocol 2: Supercritical Fluid Extraction (SFE) with CO₂
Objective: To extract this compound using a non-toxic, non-flammable solvent.
Materials:
-
Dried and powdered plant material containing this compound
-
Supercritical Fluid Extractor
-
High-purity carbon dioxide
Procedure:
-
Grind the plant material to a fine powder (particle size of ~0.5 mm).
-
Load 20 g of the powdered material into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Pressure: 200 bar
-
Temperature: 40°C
-
CO₂ flow rate: 2 L/min
-
-
Pressurize the system and begin the extraction process.
-
Perform a dynamic extraction for 60 minutes, collecting the extract in the separator vessel.
-
Depressurize the system to recover the extracted this compound from the separator.
-
The resulting extract will be solvent-free.
-
Store the extract in an amber vial at -20°C.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. Green Extraction of Natural Products: Concept and Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects [mdpi.com]
- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dialnet.unirioja.es [dialnet.unirioja.es]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. google.com [google.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Eco-Friendly Extraction: A green approach to maximizing bioactive extraction from pumpkin (Curcubita moschata L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scilit.com [scilit.com]
- 26. researchgate.net [researchgate.net]
- 27. phasex4scf.com [phasex4scf.com]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Synthetic versus Natural (4Z)-Lachnophyllum Lactone Bioactivity
An objective evaluation for researchers, scientists, and drug development professionals.
(4Z)-Lachnophyllum Lactone, a naturally occurring acetylenic furanone, has garnered significant interest for its diverse biological activities. Initially isolated from plants such as Conyza bonariensis, its potential applications as a phytotoxic, antifungal, nematicidal, antileishmanial, and antimycobacterial agent are subjects of ongoing research.[1][2][3] The limited availability of this compound from natural sources has spurred the development of synthetic routes to enable more extensive biological evaluation.[2][3][4] This guide provides a comparative analysis of the bioactivity of synthetic versus natural this compound, supported by experimental data and detailed protocols.
Data Summary: Bioactivity Comparison
The following table summarizes the key bioactive properties and quantitative data for both natural and synthetic this compound based on available research. The data indicates that the synthetic lactone exhibits a comparable range and potency of bioactivity to its natural counterpart.
| Bioactivity | Target Organism/Cell Line | Metric | Natural this compound | Synthetic this compound | Reference |
| Phytotoxic Activity | Cuscuta campestris (dodder) | IC50 | 24.8 µg/mL | ~85% inhibition at 0.3 mM | [1][5] |
| Orobanche minor (broomrape) | % Inhibition | - | >70% inhibition at 0.3 mM | [1][4] | |
| Phelipanche ramosa (broomrape) | % Inhibition | - | >40% inhibition at 0.3 mM | [1][4] | |
| Lemna paucicostata (duckweed) | IC50 | - | 104 μM | [6] | |
| Antifungal Activity | Verticillium dahliae | Mycelial Growth Reduction | - | Active at 1 mM | [1][4] |
| Nematicidal Activity | Nematodes | Activity Comparison | Most active among tested analogs | Confirmed potency, comparable to natural | [2][7][8] |
| Antileishmanial Activity | Leishmania infantum | Potency | Strong | Strong | [2][7][8] |
| Antimycobacterial Activity | Mycobacterium tuberculosis H37Rv | Potency | Significant | Significant | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of natural and synthetic this compound bioactivity.
Phytotoxicity Assay against Cuscuta campestris
This protocol outlines the method used to determine the inhibitory effect of this compound on the seedling growth of the parasitic plant Cuscuta campestris.
Methodology:
-
Preparation of Test Solutions: this compound (either natural or synthetic) is dissolved in a suitable solvent (e.g., DMSO) and then diluted with distilled water to achieve a range of final concentrations (e.g., 10 to 100 µg/mL). A control solution containing the same concentration of the solvent is also prepared.
-
Seed Sterilization and Germination: C. campestris seeds are surface-sterilized and placed on moist filter paper in petri dishes for germination in the dark.
-
Treatment Application: Once the seedlings have reached a suitable length, they are transferred to new petri dishes containing filter paper moistened with the respective test or control solutions.
-
Incubation: The petri dishes are sealed and incubated under controlled conditions (e.g., 25°C, 16h photoperiod).
-
Data Collection and Analysis: After a set period (e.g., 7 days), the seedling length is measured. The percentage of growth inhibition is calculated relative to the control group. The IC50 value (the concentration required to inhibit growth by 50%) is determined from the dose-response curve.[5]
Antifungal Mycelial Growth Assay
This protocol describes the procedure to assess the antifungal activity of this compound against the phytopathogenic fungus Verticillium dahliae.
Methodology:
-
Culture Preparation: V. dahliae is cultured on a suitable solid medium (e.g., Potato Dextrose Agar, PDA) until a sufficient amount of mycelium is available.
-
Preparation of Test Plates: The synthetic this compound is incorporated into the molten PDA at a specific concentration (e.g., 1 mM) before pouring it into petri dishes. Control plates are prepared with the solvent used to dissolve the lactone.
-
Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing V. dahliae culture and placed in the center of the test and control plates.
-
Incubation: The plates are incubated in the dark at an optimal temperature for fungal growth (e.g., 25°C).
-
Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals until the mycelium in the control plate reaches the edge of the dish. The percentage of mycelial growth inhibition is calculated by comparing the colony diameter in the test plates to that in the control plates.[1][4]
Visualizations: Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for comparing the bioactivity of synthetic vs. natural lactone.
Caption: Postulated mechanism of action for this compound.
The α,β-unsaturated carbonyl group present in the structure of this compound is a known structural feature involved in nucleophilic Michael addition reactions.[5] This suggests a potential mechanism of action where the lactone can react with nucleophilic residues, such as cysteine in proteins, leading to the disruption of protein function and downstream signaling pathways, ultimately resulting in the observed bioactivities.[5] However, further studies are required to elucidate the specific molecular targets and signaling pathways affected by this compound.
References
- 1. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 2. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Phytotoxicity of (4Z)-Lachnophyllum Lactone and Matricaria Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phytotoxicity of two naturally occurring acetylenic furanones, (4Z)-Lachnophyllum lactone (LAC) and matricaria lactone (MAT). These compounds, found in various plants of the Asteraceae family, have garnered interest for their potential as bioherbicides. This document synthesizes experimental data to objectively compare their performance and provides detailed methodologies for key phytotoxicity assays.
Executive Summary
Both this compound and matricaria lactone exhibit significant phytotoxic activity, albeit with varying potencies depending on the target plant species. Experimental data on the model plant Lepidium sativum (garden cress) indicates that matricaria lactone has a slightly higher inhibitory effect on shoot growth compared to this compound. Conversely, this compound has demonstrated potent inhibitory activity against the parasitic weed Cuscuta campestris (dodder). The primary mode of action for these phytotoxic lactones is believed to involve the induction of oxidative stress within the plant cells, leading to a cascade of events that inhibit growth and development.
Data Presentation: Quantitative Phytotoxicity Data
The following tables summarize the key quantitative data on the phytotoxicity of this compound and matricaria lactone from cited experimental studies.
Table 1: Comparative Phytotoxicity on Lepidium sativum (Garden Cress)
| Compound | Endpoint | EC50 (mg L⁻¹) | Confidence Interval | Reference |
| This compound (LAC) | Shoot Length Inhibition | 85.89 | Not Reported | [1] |
| Matricaria Lactone (MAT) | Shoot Length Inhibition | 82.30 | Not Reported | [1] |
EC50: The concentration of a substance that causes a 50% reduction in the measured effect (in this case, shoot length). A lower EC50 value indicates higher phytotoxicity.
Table 2: Phytotoxicity of this compound on Cuscuta campestris (Dodder)
| Compound | Endpoint | IC50 (µg/mL) | Confidence Interval | Reference |
| This compound (LAC) | Seedling Growth Inhibition | 24.8 | Not Reported | [2] |
IC50: The concentration of a substance that causes a 50% inhibition of a specific biological or biochemical function (in this case, seedling growth).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Lepidium sativum (Garden Cress) Shoot Elongation Inhibition Assay
This protocol is adapted from standardized ecotoxicological testing methods.
-
Test Organism: Lepidium sativum seeds.
-
Test Substance Preparation: Stock solutions of this compound and matricaria lactone are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted with distilled water to achieve the desired test concentrations. A control group containing the same concentration of the solvent without the test substance is also prepared.
-
Experimental Setup:
-
Place a filter paper disc in a sterile petri dish (9 cm diameter).
-
Apply a fixed volume (e.g., 5 mL) of the test solution or control to the filter paper, ensuring it is evenly moistened.
-
Place a predetermined number of Lepidium sativum seeds (e.g., 10-20) on the filter paper in each petri dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).
-
-
Data Collection and Analysis:
-
After the incubation period, measure the shoot length of each seedling.
-
Calculate the mean shoot length for each concentration and the control.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Calculate the EC50 value using a suitable statistical method (e.g., probit analysis).
-
Cuscuta campestris (Dodder) Seedling Growth Inhibition Assay
This protocol is designed to assess the impact of phytotoxic compounds on the early growth of a parasitic plant.
-
Test Organism: Cuscuta campestris seeds.
-
Seed Scarification and Sterilization: To overcome dormancy, seeds are first scarified by immersion in concentrated sulfuric acid for a specific duration, followed by thorough rinsing with sterile distilled water. The seeds are then surface-sterilized.
-
Test Substance Preparation: Similar to the Lepidium sativum assay, stock solutions are prepared and serially diluted.
-
Experimental Setup:
-
Place a sterile filter paper disc in a petri dish.
-
Apply the test solution or control to the filter paper.
-
Place a specific number of pre-germinated or non-germinated sterile Cuscuta campestris seeds on the filter paper.
-
Seal the petri dishes and incubate under controlled conditions (e.g., 28°C, 16-hour photoperiod).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 5-7 days), measure the length of the Cuscuta seedlings.
-
Calculate the average seedling length for each treatment.
-
Determine the percentage of growth inhibition compared to the control.
-
Calculate the IC50 value using appropriate statistical software.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Phytotoxicity
The precise signaling pathways initiated by this compound and matricaria lactone leading to phytotoxicity are not yet fully elucidated. However, a common mechanism for many allelochemicals is the induction of oxidative stress. The following diagram illustrates a plausible general signaling cascade.
Caption: Proposed phytotoxicity pathway of acetylenic furanones.
Experimental Workflow for Phytotoxicity Assessment
The following diagram outlines the general workflow for assessing the phytotoxicity of the two lactones.
Caption: General workflow for phytotoxicity bioassays.
References
Ecotoxicological Impact Assessment of (4Z)-Lachnophyllum Lactone: A Comparative Guide
(4Z)-Lachnophyllum Lactone (LAC) , a naturally occurring acetylenic furanone, has garnered attention as a potential bioherbicide.[1][2][3] Understanding its ecotoxicological profile is paramount for ensuring its environmental safety. This guide provides a comparative analysis of the ecotoxicological impact of this compound against another natural bioherbicidal candidate, (4Z,8Z)-Matricaria Lactone (MAT) , with supporting experimental data and detailed methodologies.[1][2][4]
Comparative Ecotoxicity Data
The ecotoxicological effects of this compound (LAC) and (4Z,8Z)-Matricaria Lactone (MAT) have been evaluated across a range of aquatic and terrestrial model organisms. The following tables summarize the key findings from these comparative studies.
Table 1: Comparative Acute Toxicity of LAC and MAT on Aquatic Organisms
| Organism | Endpoint | This compound (LAC) (mg L⁻¹) | (4Z,8Z)-Matricaria Lactone (MAT) (mg L⁻¹) |
| Aliivibrio fischeri (Bacteria) | EC₁₀ | 0.524 | 0.063 |
| EC₅₀ | 8.078 | 0.642 | |
| Raphidocelis subcapitata (Algae) | EC₁₀ | 0.304 | 3.417 (Hormetic effect) |
| EC₅₀ | 9.880 | 4.520 | |
| Daphnia magna (Crustacean) | EC₅₀ (48h) | 1.728 | 2.239 |
EC₁₀: Effective concentration causing a 10% effect; EC₅₀: Effective concentration causing a 50% effect. Data sourced from[1][2][4].
Table 2: Comparative Toxicity of LAC and MAT on Terrestrial Organisms
| Organism | Endpoint | This compound (LAC) (mg L⁻¹) | (4Z,8Z)-Matricaria Lactone (MAT) (mg L⁻¹) |
| Lepidium sativum (Plant) | EC₁₀ (Shoot Length) | 70.87 | 38.48 |
| EC₅₀ (Shoot Length) | 85.89 | 82.30 | |
| Caenorhabditis elegans (Nematode) | Mortality | No mortality observed | No mortality observed |
EC₁₀: Effective concentration causing a 10% effect; EC₅₀: Effective concentration causing a 50% effect. Data sourced from[1][2][4].
Table 3: Degradation Profile of LAC and MAT
| Compound | Degradation after 24 hours | Degradation after 16 days |
| This compound (LAC) | 8.5% | 67% |
| (4Z,8Z)-Matricaria Lactone (MAT) | 90% | >98% |
Interpretation of Comparative Data
The data reveals distinct ecotoxicological profiles for LAC and MAT. MAT exhibits significantly higher acute toxicity to the bacterium Aliivibrio fischeri compared to LAC.[1][2][4] Conversely, LAC shows a greater inhibitory effect on the growth of the algae Raphidocelis subcapitata at lower concentrations, while MAT displays a hormetic effect, promoting slight growth at certain concentrations.[1][2][4] For the crustacean Daphnia magna, both compounds cause immobilization, with LAC demonstrating slightly higher delayed toxicity.[1][2][4] In terrestrial systems, both compounds affected the shoot length of Lepidium sativum, with MAT being slightly more potent.[1][2][4] Notably, neither compound induced mortality in the nematode Caenorhabditis elegans, suggesting lower toxicity to this soil organism.[1][2][4]
A crucial point of comparison is their stability. MAT degrades rapidly in the environment, which could mitigate its higher acute toxicity to some organisms.[1][2][4] LAC is more stable, indicating a more persistent presence in the environment.[1][2][4]
Experimental Protocols
The following are detailed methodologies for the key ecotoxicological experiments cited in this guide.
1. Aquatic Toxicity Testing
-
Aliivibrio fischeri Acute Toxicity Test: This test is based on the inhibition of bioluminescence of the marine bacterium A. fischeri. The test was performed following the ISO 11348-3 standard. The bacteria were exposed to a series of concentrations of LAC and MAT. The light output was measured after a 30-minute incubation period at 15°C. The percentage of luminescence inhibition relative to a control group was calculated and used to determine the EC₁₀ and EC₅₀ values.
-
Raphidocelis subcapitata Growth Inhibition Test: This test, following OECD Guideline 201, assesses the effect of the compounds on the growth of a freshwater green alga. Algal cultures were exposed to various concentrations of LAC and MAT over 72 hours under continuous light and controlled temperature (21-24°C). The algal growth was determined by measuring the cell density. The percentage of growth inhibition compared to a control was used to calculate the EC₁₀ and EC₅₀ values.
-
Daphnia magna Immobilization Test: This acute toxicity test is conducted according to OECD Guideline 202. Neonate daphnids (<24 hours old) were exposed to a range of concentrations of LAC and MAT for 48 hours. The number of immobilized daphnids was recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation. The EC₅₀ value represents the concentration at which 50% of the daphnids are immobilized.
2. Terrestrial Toxicity Testing
-
Lepidium sativum (Garden Cress) Seed Germination and Root Growth Test: This phytotoxicity test is based on OECD Guideline 208. Seeds of L. sativum were placed on filter paper soaked with different concentrations of LAC and MAT in petri dishes. The dishes were incubated in the dark at a controlled temperature for a specified period. The germination percentage and the length of the roots and shoots were measured. The inhibition of root and shoot elongation relative to a control was used to determine the EC₁₀ and EC₅₀ values.
-
Caenorhabditis elegans Acute Toxicity Test: This test assesses the toxicity to a common soil nematode. The test was performed based on ISO 10872. A population of synchronized adult nematodes was exposed to different concentrations of LAC and MAT in a liquid medium or on agar plates. After a 24-hour exposure period, the number of dead nematodes was counted. Mortality was the endpoint used to assess toxicity.
Visualizing Experimental and Logical Frameworks
To better understand the workflow and the potential environmental impact, the following diagrams have been generated.
References
Comparative Cytotoxicity of (4Z)-Lachnophyllum Lactone and Other Polyacetylenes in Mammalian Cell Lines
A detailed analysis for researchers, scientists, and drug development professionals.
(4Z)-Lachnophyllum Lactone, a naturally occurring polyacetylene, has garnered interest for its potential biological activities. This guide provides a comparative overview of its cytotoxicity in mammalian cell lines, benchmarked against other relevant polyacetylene compounds. The data presented herein is intended to support research and development efforts in the fields of oncology and pharmacology. While specific cytotoxic data for this compound in mammalian cancer cell lines is limited in publicly available literature, this guide compiles available data for analogous compounds to provide a valuable comparative context.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various polyacetylenes across a range of mammalian cancer and normal cell lines. This data provides a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Parthenolide | C2C12 | Mouse skeletal myoblast | 4.7 - 5.6 | [1] |
| Ivalin | C2C12 | Mouse skeletal myoblast | 2.7 - 3.3 | [1] |
| Parthenolide | H9c2 | Rat embryonic cardiac myocyte | Not specified | [1] |
| Ivalin | H9c2 | Rat embryonic cardiac myocyte | Not specified | [1] |
| (E)-7-Phenyl-2-hepten-4,6-diyn-1-ol | HGC-27 | Human gastric cancer | 52.83 | [2] |
| (E)-7-Phenyl-2-hepten-4,6-diyn-1-ol | MDA-MB-231 | Human breast cancer | 73.92 | [2] |
| (E)-7-Phenyl-2-hepten-4,6-diyn-1-ol | HepG2 | Human liver cancer | >100 | [2] |
| (E)-7-Phenyl-2-hepten-4,6-diyn-1-ol | NCI-N87 | Human gastric cancer | >100 | [2] |
| (E)-7-Phenyl-2-hepten-4,6-diyn-1-ol | GES-1 | Human gastric epithelial (normal) | >100 | [2] |
| (E)-7-Phenyl-2-hepten-4,6-diyn-1-ol | MDCK | Madin-Darby canine kidney (normal) | >100 | [2] |
Note: Data for this compound in mammalian cancer cell lines was not available in the reviewed literature. One study mentioned moderate selectivity index values for lachnophyllum lactone and its analogs in mammalian cells but did not provide specific IC50 values.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. WST-1 (Water-Soluble Tetrazolium Salt) Assay
The WST-1 assay is another colorimetric method for quantifying cell proliferation and viability, offering higher sensitivity compared to the MTT assay.
-
Principle: WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan dye is directly proportional to the number of metabolically active cells.
-
Protocol:
-
Plate and treat cells with the test compound as described for the MTT assay.
-
Following the treatment period, add WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of the colored solution at a wavelength of 450 nm using a microplate reader.
-
Determine cell viability and IC50 values as with the MTT assay.
-
Apoptosis Assay
Caspase-3/7 Activity Assay
This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the amount of active caspase-3/7 in the cell lysate.
-
Protocol:
-
Seed and treat cells with the test compound in a 96-well plate.
-
After treatment, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate and a cell lysis buffer.
-
Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence compared to untreated cells indicates the induction of apoptosis.
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of polyacetylenes are often mediated through the induction of apoptosis and modulation of key signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a test compound.
References
- 1. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Ecotoxicological Assessment of (4Z)-Lachnophyllum Lactone on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ecotoxicological effects of (4Z)-Lachnophyllum Lactone, a natural compound with recognized phytotoxic and antifungal properties. As its potential for agricultural applications grows, understanding its impact on non-target organisms is paramount for environmental risk assessment. This document summarizes key experimental data, details methodologies, and visualizes potential toxicological pathways to offer a comprehensive overview for the scientific community.
Executive Summary
This compound (LAC) is a naturally occurring acetylenic furanone with promising bioherbicidal and antifungal activities.[1][2][3] This guide focuses on its effects on non-target aquatic and terrestrial organisms, drawing comparisons with a structurally similar compound, (4Z,8Z)-Matricaria Lactone (MAT). While LAC demonstrates potential as a selective, lower-impact alternative to conventional herbicides, its stability and toxicity profile, particularly in aquatic environments, warrant careful consideration.[4][5][6][7]
Comparative Toxicity Data
The following tables summarize the acute and delayed toxicity of this compound (LAC) in comparison to (4Z,8Z)-Matricaria Lactone (MAT) across a range of non-target model organisms.[4][5][6][7] The data is derived from a comprehensive ecotoxicological study by Padilla Suarez et al. (2025).[4][5][6][7]
Table 1: Comparative Acute Toxicity (EC50) of LAC and MAT on Aquatic Organisms
| Organism | Species | Endpoint | This compound (LAC) EC50 (mg L⁻¹) | (4Z,8Z)-Matricaria Lactone (MAT) EC50 (mg L⁻¹) |
| Bacterium | Aliivibrio fischeri | Light Inhibition (30 min) | 8.078 | 0.642 |
| Alga | Raphidocelis subcapitata | Growth Inhibition (72 h) | 9.880 | 4.520 |
| Crustacean | Daphnia magna | Immobilization (48 h) | 1.728 | 2.239 |
Table 2: Comparative Toxicity of LAC and MAT on Terrestrial Organisms
| Organism | Species | Endpoint | This compound (LAC) Effect | (4Z,8Z)-Matricaria Lactone (MAT) Effect |
| Nematode | Caenorhabditis elegans | Mortality (24 h) | No mortality observed | No mortality observed |
| Plant | Lepidum sativum | Germination | No effect | No effect |
| Plant | Lepidum sativum | Shoot Length Inhibition (EC50) | 85.89 mg L⁻¹ | 82.30 mg L⁻¹ |
Experimental Protocols
The data presented above were generated using standardized ecotoxicological assays. The following is a summary of the key experimental methodologies employed.
Aquatic Toxicity Testing
-
Aliivibrio fischeri Luminescence Inhibition Test: The acute toxicity to the marine bacterium A. fischeri was assessed by measuring the inhibition of bioluminescence after a 30-minute exposure to a range of concentrations of LAC and MAT. The effective concentration causing 50% light inhibition (EC50) was then calculated.
-
Raphidocelis subcapitata Growth Inhibition Test: The green alga R. subcapitata was exposed to various concentrations of the test compounds for 72 hours. The inhibition of algal growth, determined by measuring cell density, was used to calculate the EC50 value.
-
Daphnia magna Immobilization Test: The acute toxicity to the freshwater crustacean D. magna was determined by observing the immobilization of daphnids after 24 and 48 hours of exposure to the test compounds. The EC50 for immobilization was calculated at the 48-hour time point.
Terrestrial Toxicity Testing
-
Caenorhabditis elegans Mortality Test: The soil nematode C. elegans was exposed to the test compounds in a liquid medium for 24 hours. The endpoint was mortality, and the absence of lethal effects was noted.[2][4]
-
Lepidum sativum Germination and Root Elongation Test: Seeds of the cress L. sativum were exposed to different concentrations of LAC and MAT. The effects on seed germination and shoot length were recorded. While germination was unaffected, shoot elongation was inhibited, allowing for the calculation of EC50 values for this endpoint.[4][5][6][7]
Potential Mechanism of Action and Signaling Pathways
This compound possesses an α,β-unsaturated lactone structure, which is a known Michael acceptor.[1] This chemical feature suggests a likely mechanism of toxicity involving the covalent modification of nucleophilic residues (such as cysteine) in cellular proteins. This interaction can disrupt protein function and interfere with critical signaling pathways.
While specific studies on the signaling pathways affected by this compound in the tested non-target organisms are not yet available, the known reactivity of Michael acceptors points towards the potential involvement of pathways such as the Keap1-Nrf2-ARE and NF-κB signaling cascades, which are central to cellular stress responses.
References
- 1. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Michael acceptor molecules in natural products and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
Unraveling the Enigmatic Mode of Action of (4Z)-Lachnophyllum Lactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone, has emerged as a molecule of significant interest due to its potent phytotoxic, antifungal, and nematicidal activities. While its potential as a lead compound for the development of novel herbicides and antimicrobial agents is evident, a definitive confirmation of its mode of action remains elusive. This guide provides a comprehensive comparison of this compound with established alternatives, supported by available experimental data, and outlines future studies required to elucidate its precise molecular mechanisms.
Postulated Mode of Action: A Covalent Modifier
The prevailing hypothesis for the bioactivity of this compound centers on its α,β-unsaturated carbonyl moiety. This functional group acts as a Michael acceptor, rendering the molecule susceptible to nucleophilic attack from biological macromolecules such as proteins and enzymes.[1] This covalent modification can lead to the inhibition of essential cellular processes, ultimately resulting in cell death. This mechanism is common among a class of drugs known as covalent inhibitors, which are often characterized by high potency and prolonged duration of action.
Comparative Analysis: this compound vs. Standard Agents
To contextualize the potential of this compound, a comparison with agents possessing well-defined and distinct modes of action is crucial.
Phytotoxicity Comparison: A Broad-Spectrum Competitor?
Glyphosate, the active ingredient in many commercial herbicides, inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway for aromatic amino acid biosynthesis in plants and microorganisms. This targeted inhibition leads to systemic plant death.
In contrast, the proposed non-specific, covalent-binding mechanism of this compound suggests a broader spectrum of activity that may be less prone to the development of target-site resistance. However, direct comparative studies are lacking.
Antifungal Comparison: A Different Approach to Fungal Disruption
Amphotericin B, a polyene macrolide antifungal, functions by binding to ergosterol, a primary component of fungal cell membranes. This binding disrupts membrane integrity, leading to leakage of intracellular contents and fungal cell death.[2][3][4]
This compound's putative mechanism of indiscriminate covalent modification of cellular proteins presents a fundamentally different strategy for antifungal activity. This could be advantageous against fungal strains that have developed resistance to ergosterol-targeting drugs.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound and its analogs.
Table 1: Phytotoxic Activity of this compound and Analogs
| Compound | Target Species | Assay | Endpoint | Value | Reference |
| This compound | Cuscuta campestris | Seedling growth inhibition | IC50 | 24.8 µg/mL | [1] |
| This compound | Orobanche minor | Radicle growth inhibition | % Inhibition (0.3 mM) | >70% | [5] |
| This compound | Phelipanche ramosa | Radicle growth inhibition | % Inhibition (0.3 mM) | >40% | [5] |
| (4E)-Lachnophyllum lactone | Orobanche minor | Radicle growth inhibition | % Inhibition (0.3 mM) | Similar to (4Z) | [5] |
| (4Z,8Z)-Matricaria lactone | Orobanche minor | Radicle growth inhibition | % Inhibition (0.3 mM) | Similar to (4Z) | [5] |
Table 2: Antifungal Activity of this compound and Analogs
| Compound | Target Species | Assay | Endpoint | Value | Reference |
| This compound | Verticillium dahliae | Mycelial growth inhibition | % Inhibition (1 mM) | Significant | [5] |
| (4E)-Lachnophyllum lactone | Verticillium dahliae | Mycelial growth inhibition | % Inhibition (1 mM) | Significant | [5] |
| (4Z,8Z)-Matricaria lactone | Verticillium dahliae | Mycelial growth inhibition | % Inhibition (1 mM) | Significant | [5] |
Experimental Protocols
Phytotoxicity Assay: Seedling Growth Inhibition
This protocol is adapted from the methodology used to assess the phytotoxic activity of this compound against Cuscuta campestris.[1]
-
Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in sterile distilled water. The final solvent concentration should be kept constant across all treatments, including a solvent-only control.
-
Seed Sterilization and Germination: Surface sterilize seeds of the target plant species and place them on sterile filter paper moistened with sterile distilled water in a petri dish.
-
Treatment Application: Replace the sterile water with the prepared test solutions or control.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, 16h photoperiod) for a specified duration (e.g., 72 hours).
-
Data Collection: Measure the radicle or seedling length for each treatment group.
-
Analysis: Calculate the percentage of growth inhibition relative to the control and determine the IC50 value.
Antifungal Assay: Mycelial Growth Inhibition
This protocol outlines a general method for assessing the antifungal activity of furanones.
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent and prepare serial dilutions.
-
Fungal Culture: Grow the target fungal species on a suitable agar medium until a sufficient amount of mycelium is available.
-
Assay Setup: Incorporate the test compound at various concentrations into a suitable molten agar medium and pour into petri dishes.
-
Inoculation: Place a small plug of mycelium from the stock culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals.
-
Analysis: Calculate the percentage of mycelial growth inhibition compared to a solvent control and determine the minimum inhibitory concentration (MIC).
Visualizing the Pathways and Processes
Diagram 1: Postulated Mode of Action of this compound
Caption: Covalent modification of cellular proteins by this compound.
Diagram 2: Experimental Workflow for Mode of Action Confirmation
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Efficacies of Four Amphotericin B Formulations—Fungizone, Amphotec (Amphocil), AmBisome, and Abelcet—against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphotericin B formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery strategies of amphotericin B for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (4Z)-Lachnophyllum Lactone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of (4Z)-Lachnophyllum Lactone, a bioactive compound with potential environmental hazards. Adherence to these procedures is essential for ensuring a safe laboratory environment, maintaining regulatory compliance, and minimizing ecological impact.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Protective Clothing | A standard laboratory coat. |
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Environmental Hazards and Ecotoxicity
Summary of Ecotoxicity Data for this compound:
| Organism | Effect |
| Aquatic Invertebrates | Potential for toxicity. |
| Algae | Potential for toxicity. |
| Fish | Potential for toxicity. |
Given its potential to harm aquatic life, this compound waste must be treated as hazardous environmental waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound must follow a systematic process to ensure both personnel safety and environmental protection.
Experimental Protocol for Waste Neutralization (if applicable and feasible):
Note: Chemical neutralization should only be performed by trained personnel in a controlled laboratory setting. The feasibility of neutralization depends on the concentration and matrix of the waste.
-
Assessment: Determine the concentration of this compound in the waste stream.
-
Reagent Selection: Based on the lactone functional group, a mild basic hydrolysis could be considered for degradation. A dilute solution of sodium hydroxide (e.g., 1 M) could be slowly added to the aqueous waste stream while monitoring the pH.
-
Procedure: In a well-ventilated fume hood, slowly add the neutralizing agent to the waste container with constant stirring. Monitor the temperature of the solution to control any exothermic reaction.
-
Endpoint Determination: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the degradation of the parent compound.
-
Final Disposal: Even after neutralization, the resulting solution may still contain byproducts that require disposal as hazardous waste. Consult your institution's EHS office for guidance on the disposal of the neutralized solution.
Waste Management Workflow:
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Steps:
-
Waste Classification: Classify all materials contaminated with this compound as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.
-
Container Selection:
-
Use a dedicated, leak-proof container made of a material compatible with this compound and any solvents present in the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".
-
Identify the contents, including "this compound" and any other components of the waste mixture with their approximate concentrations.
-
Include the appropriate hazard pictograms (e.g., "Harmful," "Environmentally Hazardous").
-
Indicate the date of waste generation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup, including the completion of any required documentation.
-
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
